molecular formula C31H55NO14 B15546306 N-(TCO)-N-bis(PEG4-acid)

N-(TCO)-N-bis(PEG4-acid)

Cat. No.: B15546306
M. Wt: 665.8 g/mol
InChI Key: YXWGZBZMGMBAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(TCO)-N-bis(PEG4-acid) is a useful research compound. Its molecular formula is C31H55NO14 and its molecular weight is 665.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(TCO)-N-bis(PEG4-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(TCO)-N-bis(PEG4-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H55NO14

Molecular Weight

665.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-cyclooct-4-en-1-yloxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C31H55NO14/c33-29(34)8-12-38-16-20-42-24-26-44-22-18-40-14-10-32(31(37)46-28-6-4-2-1-3-5-7-28)11-15-41-19-23-45-27-25-43-21-17-39-13-9-30(35)36/h1-2,28H,3-27H2,(H,33,34)(H,35,36)

InChI Key

YXWGZBZMGMBAJZ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-(TCO)-N-bis(PEG4-acid): A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of N-(TCO)-N-bis(PEG4-acid), a heterobifunctional linker designed for researchers, scientists, and drug development professionals. This molecule incorporates a Trans-Cyclooctene (TCO) group for bioorthogonal "click" chemistry and two terminal carboxylic acid groups for covalent modification of amine-containing molecules, connected through a branched polyethylene (B3416737) glycol (PEG) spacer.

Core Chemical Structure and Properties

N-(TCO)-N-bis(PEG4-acid) is a branched molecule featuring a central nitrogen atom that links a TCO moiety and two polyethylene glycol chains, each terminated with a carboxylic acid. The PEG4 spacers enhance aqueous solubility and provide a flexible scaffold, minimizing steric hindrance during conjugation.[1]

Table 1: Physicochemical Properties of N-(TCO)-N-bis(PEG4-acid)

PropertyValueReference(s)
Molecular Formula C₃₁H₅₅NO₁₄[2]
Molecular Weight 665.8 g/mol [2]
CAS Number 2644769-96-8[2][3]
Purity Typically >96%[3]
Appearance White solid or colorless oil[4]
Solubility Water, DMSO, DCM, DMF[2]
Storage Conditions -20°C, desiccated[2]

Principles of Reactivity and Applications

The dual functionality of N-(TCO)-N-bis(PEG4-acid) allows for a two-pronged approach in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The TCO group reacts with a 1,2,4,5-tetrazine (B1199680) derivative through a rapid and highly selective inverse-electron-demand Diels-Alder cycloaddition (IEDDA). This bioorthogonal reaction is notable for its exceptional kinetics and the absence of a need for a catalyst, making it ideal for applications in complex biological media and even in living systems.[5] The reaction proceeds swiftly to form a stable dihydropyridazine (B8628806) linkage, with the only byproduct being nitrogen gas.[6]

Amine-Reactive Carboxylic Acids

The two terminal carboxylic acid groups can be activated to react with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified surfaces. This is typically achieved using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a water-soluble equivalent (sulfo-NHS).[7] The resulting amide bond is highly stable.

Quantitative Data

The following tables summarize key quantitative parameters related to the reactivity and stability of the TCO moiety. It is important to note that these values are representative of TCO-tetrazine systems and may vary depending on the specific reaction partners and conditions.

Table 2: Reaction Kinetics of TCO-Tetrazine Cycloaddition

ParameterValue RangeKey ConsiderationsReference(s)
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹Dependent on the substituents on both the TCO and tetrazine rings, as well as the solvent.[1][8]
Reaction Time to Completion Minutes at µM concentrationsThe high reaction rate allows for efficient conjugation even at low concentrations of reactants.[4]

Table 3: Stability of the TCO Group

ConditionStability ProfileKey ConsiderationsReference(s)
Aqueous Buffer (pH 7.4) Generally stable for extended periods at 4°C.The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time, a process that can be accelerated by the presence of thiols.[5]
Human Serum Prone to isomerization to CCO. The half-life can be on the order of hours.The presence of serum proteins, particularly those containing copper, can catalyze the isomerization.[9]

Table 4: Biocompatibility and Cytotoxicity

AssayResultKey ConsiderationsReference(s)
In Vitro Cytotoxicity (General) PEGylation is known to reduce the cytotoxicity of conjugated molecules. The TCO-tetrazine ligation is considered biocompatible.Specific cytotoxicity data for N-(TCO)-N-bis(PEG4-acid) is not readily available. However, studies on similar PEGylated linkers show low cytotoxicity.[10]
Cell Viability Assays (MTT) PEGylated linkers have been shown to have a minimal impact on cell viability in various cell lines.The length and structure of the PEG chain can influence the overall cytotoxicity of the final conjugate.[11]

Experimental Protocols

The following are generalized protocols for the two-step conjugation strategy using N-(TCO)-N-bis(PEG4-acid). Optimization may be required for specific applications.

Protocol 1: Amide Coupling to an Amine-Containing Protein

This protocol describes the activation of the carboxylic acid groups and their subsequent reaction with primary amines on a protein.

Materials:

  • N-(TCO)-N-bis(PEG4-acid)

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mM stock solution of N-(TCO)-N-bis(PEG4-acid) in anhydrous DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Activation of Carboxylic Acids:

    • In a microcentrifuge tube, combine the N-(TCO)-N-bis(PEG4-acid) stock solution with the appropriate volume of Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the N-(TCO)-N-bis(PEG4-acid) solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the "click" reaction between the TCO-functionalized protein and a tetrazine-containing molecule.

Materials:

  • TCO-functionalized protein (from Protocol 1)

  • Tetrazine-containing molecule (e.g., fluorescent dye, drug molecule)

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine-containing molecule in anhydrous DMSO.

    • Ensure the TCO-functionalized protein is in the Reaction Buffer at a suitable concentration.

  • Ligation Reaction:

    • Add a 1.5- to 5-fold molar excess of the tetrazine-containing molecule to the TCO-functionalized protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature. Protect from light if using a fluorescent tetrazine derivative.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from excess tetrazine reagent using a desalting column or size-exclusion chromatography.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships involving N-(TCO)-N-bis(PEG4-acid).

G cluster_activation Activation cluster_conjugation Amine Conjugation cluster_click Bioorthogonal Ligation TCO_Linker N-(TCO)-N-bis(PEG4-acid) EDC_NHS EDC / Sulfo-NHS TCO_Linker->EDC_NHS Activation (pH 6.0) Activated_Linker Amine-Reactive NHS Ester Intermediate EDC_NHS->Activated_Linker Antibody Antibody (-NH2) Activated_Linker->Antibody Amide Bond Formation (pH 7.4) TCO_Antibody TCO-Functionalized Antibody Antibody->TCO_Antibody Tetrazine_Drug Tetrazine-Drug TCO_Antibody->Tetrazine_Drug IEDDA Click Reaction ADC Antibody-Drug Conjugate (Final Product) Tetrazine_Drug->ADC

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

G cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging Probe Administration cluster_step3 Step 3: In Vivo Ligation & Imaging TCO_Antibody TCO-Antibody Conjugate Tumor_Cell Tumor Cell (Antigen Expression) TCO_Antibody->Tumor_Cell Administration & Target Binding Circulation Clearance of Unbound Antibody Tumor_Cell->Circulation Time Delay (24-72h) Tetrazine_Probe Tetrazine-Imaging Probe (e.g., Radiolabel, Fluorophore) Targeted_Tumor Tumor with Bound TCO-Antibody Tetrazine_Probe->Targeted_Tumor Systemic Administration InVivo_Click In Vivo IEDDA Click Reaction Targeted_Tumor->InVivo_Click Imaging Imaging (e.g., PET, Fluorescence) InVivo_Click->Imaging Clearance_Probe Clearance of Unbound Probe InVivo_Click->Clearance_Probe

Workflow for Pre-targeted In Vivo Imaging.

References

A Technical Guide to N-(TCO)-N-bis(PEG4-acid): Solubility and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-(TCO)-N-bis(PEG4-acid), a heterobifunctional linker crucial for advanced applications in bioconjugation, drug delivery, and molecular imaging. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its solubility characteristics, experimental protocols for its use, and its role in bioorthogonal chemistry.

Introduction

N-(TCO)-N-bis(PEG4-acid) is a branched molecule featuring a terminal trans-cyclooctene (B1233481) (TCO) group and two terminal carboxylic acid moieties. The TCO group is highly reactive towards tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of "click chemistry". This reaction is noted for its rapid kinetics and high specificity in biological systems.[1][2] The two PEG4-acid arms provide points for covalent attachment to amine-containing molecules and enhance the overall hydrophilicity of the construct. The polyethylene (B3416737) glycol (PEG) spacers also reduce steric hindrance and can improve the pharmacokinetic properties of the resulting conjugates.[3]

Solubility Profile

A critical aspect for the effective use of any chemical linker is its solubility in solvents relevant to bioconjugation protocols. N-(TCO)-N-bis(PEG4-acid) exhibits solubility in a range of organic solvents and has some solubility in aqueous media, which is enhanced by its hydrophilic PEG linkers.[4]

Organic Solvents

N-(TCO)-N-bis(PEG4-acid) is readily soluble in common water-miscible organic solvents. This is a key property, as these solvents are typically used to prepare concentrated stock solutions before dilution into aqueous reaction buffers. While precise quantitative data is not widely published, supplier technical data sheets consistently report its solubility in several key solvents.[1]

Aqueous Buffers

The presence of two carboxylic acid groups and the PEG4 linkers confers a degree of aqueous solubility.[5] However, for many practical applications, especially at higher concentrations, initial dissolution in an organic solvent like DMSO is recommended before dilution into the desired aqueous buffer.[6] The terminal carboxylic acids can be deprotonated at neutral or basic pH, which can further increase solubility in aqueous buffers.[6] It is advisable to avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the intended reaction of the activated carboxylic acids.[7]

Table 1: Qualitative Solubility of N-(TCO)-N-bis(PEG4-acid)

Solvent/Buffer SystemSolubilityRemarks
Dimethyl Sulfoxide (DMSO)Soluble[1]Recommended for preparing concentrated stock solutions.
Dimethylformamide (DMF)Soluble[1]Alternative to DMSO for stock solution preparation.
Dichloromethane (DCM)Soluble[1]A non-polar organic solvent option.
Water / Aqueous BuffersSoluble[1]Solubility is enhanced by the PEG linkers. For higher concentrations, prepare a stock in a water-miscible organic solvent first.

Note: The term "Soluble" is based on qualitative data from supplier information. Researchers should perform their own tests to determine the quantitative solubility for their specific application and buffer conditions.

Experimental Protocols

The following protocols provide a general framework for the use of N-(TCO)-N-bis(PEG4-acid). Optimization may be required for specific molecules and applications.

Preparation of a Stock Solution

A concentrated stock solution is essential for accurate and efficient downstream dilutions into reaction mixtures.

  • Equilibration: Allow the vial of solid N-(TCO)-N-bis(PEG4-acid) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Add a precise volume of anhydrous DMSO (or DMF) to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or a specific molarity).

  • Homogenization: Vortex the solution thoroughly until all the solid material is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. It is recommended to use the stock solution within one month when stored at -20°C.

Two-Step Bioconjugation Workflow

This workflow describes the activation of the carboxylic acid groups followed by the IEDDA click reaction.

The carboxylic acid groups are activated to form a stable amide bond with a primary amine on a target molecule (e.g., a protein, antibody, or amine-modified oligonucleotide).

  • Reagent Preparation: Prepare fresh solutions of an activating agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an efficiency enhancer like N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[8]

  • Reaction Setup: In a suitable reaction tube, combine the amine-containing molecule in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4).

  • Activation & Conjugation:

    • Add the N-(TCO)-N-bis(PEG4-acid) stock solution to the reaction mixture to achieve the desired molar excess.

    • Add EDC and NHS to the mixture. A common starting point is a final concentration of 5 mM EDC and 10 mM NHS.[8]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted linker and coupling reagents using size-exclusion chromatography (SEC) or a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[8]

The TCO-functionalized molecule from Step 1 is then reacted with a tetrazine-containing molecule.

  • Reagent Preparation: Dissolve the tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule) in a compatible solvent, such as DMSO.[8]

  • Click Reaction: Add the tetrazine-containing molecule to the purified TCO-functionalized molecule. A 1.5 to 5-fold molar excess of the tetrazine molecule is typically used.[8]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by analytical methods like HPLC or mass spectrometry.[8]

  • Final Purification: Purify the final conjugate to remove any unreacted tetrazine-molecule, if necessary.

Visualized Workflows and Reactions

The following diagrams illustrate the key processes and chemical reactions involving N-(TCO)-N-bis(PEG4-acid).

G cluster_prep Stock Solution Preparation cluster_conjugation Two-Step Bioconjugation solid Solid N-(TCO)-N-bis(PEG4-acid) stock Concentrated Stock Solution (e.g., 10 mg/mL) solid->stock Dissolve & Vortex dmso Anhydrous DMSO dmso->stock stock_ref Stock Solution tco_mol TCO-Functionalized Molecule stock_ref->tco_mol Step 1: Amide Coupling amine_mol Amine-Containing Molecule (e.g., Protein) amine_mol->tco_mol edc_nhs EDC / NHS edc_nhs->tco_mol purify1 Purification (SEC) tco_mol->purify1 tetrazine_mol Tetrazine-Functionalized Molecule (e.g., Drug) purify1->tetrazine_mol Step 2: IEDDA Reaction final_conjugate Final Conjugate tetrazine_mol->final_conjugate

Caption: General experimental workflow for a two-step bioconjugation.

G TCO_Linker N-(TCO)-N-bis(PEG4-acid) Activated_Linker Activated Ester Intermediate TCO_Linker->Activated_Linker EDC, NHS Amine_Molecule R¹-NH₂ (e.g., Protein) TCO_Molecule TCO-Functionalized Molecule Amine_Molecule->TCO_Molecule Amide Bond Formation Activated_Linker->TCO_Molecule Final_Conjugate Stable Dihydropyridazine Adduct TCO_Molecule->Final_Conjugate IEDDA Cycloaddition Tetrazine_Molecule Tetrazine-R² (e.g., Drug, Dye) Tetrazine_Molecule->Final_Conjugate N2 N₂ Gas Final_Conjugate->N2 Retro-Diels-Alder

Caption: Reaction pathway for TCO-linker conjugation.

References

The TCO-Tetrazine Inverse-Electron-Demand Diels-Alder Reaction: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) has become a cornerstone of bioorthogonal chemistry. Its exceptionally rapid kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst have made it an invaluable tool for a wide range of applications, including live-cell imaging, pre-targeted drug delivery, and the synthesis of antibody-drug conjugates (ADCs).[1][2] This technical guide provides an in-depth exploration of the core principles of the TCO-tetrazine ligation, detailed experimental protocols, and a summary of key quantitative data to aid researchers in its successful implementation.

Core Principles of the TCO-Tetrazine IEDDA Reaction

The TCO-tetrazine ligation is a type of [4+2] cycloaddition reaction. Unlike the conventional Diels-Alder reaction, the IEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[3] The energetics of this reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4] The severely distorted double bond in TCO raises the energy of its HOMO, while the electron-withdrawing nature of the tetrazine ring lowers the energy of its LUMO, leading to a small energy gap and a consequently fast reaction rate.[5]

The reaction mechanism proceeds in a two-step sequence:

  • [4+2] Cycloaddition: The tetrazine and TCO undergo a concerted cycloaddition to form a highly unstable bicyclic intermediate.[4]

  • Retro-Diels-Alder Reaction: This intermediate then rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂).[4] This irreversible step drives the reaction to completion.[6]

  • Product Formation: The final product is a stable dihydropyridazine, which can further oxidize to a pyridazine.[7]

This reaction is highly chemoselective and bioorthogonal, meaning it does not react with other functional groups typically found in biological systems.[2][6]

Quantitative Data: Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of the TCO-tetrazine ligation. This value is highly dependent on the specific structures of the TCO and tetrazine derivatives used. The following tables summarize reported rate constants for various reactant pairs.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/ConditionsReference(s)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene2000 ± 400Various[5][8]
3,6-diphenyl-s-tetrazineaza-TCO700 ± 20Not specified[5]
3,6-diphenyl-s-tetrazined-TCO500 ± 8Not specified[5]
3,6-diphenyl-s-tetrazineaxial-TCO-OH40 ± 3Not specified[5]
[¹¹¹In]In-labeled-TzTCO-conjugated CC49 antibody13,000 ± 80PBS, 37 °C[5]
3,6-dipyridyl-s-tetrazine derivativeWater-soluble s-TCO3,300,000 ± 40,000Not specified[5]
Hydrogen-substituted tetrazinestrans-cycloocteneup to 30,000Not specified[8]
Methyl-substituted tetrazinestrans-cyclooctene~1000Not specified[8]
ATTO-tetrazinestrans-cycloocteneup to 1000Not specified[8]
General RangeGeneral Range1 - 1 x 10⁶General[6][8]
GeneralGeneral> 800General[1][8]
ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
MeEVE2750DPBS, 37 °C[9]
Me4Pyr2740DPBS, 37 °C[9]
MeDHP1820DPBS, 37 °C[9]
MePh990DPBS, 37 °C[9]
DHP₂6450DPBS, 37 °C[9]
Me2Pyr5120DPBS, 37 °C[9]
2Pyr₂69,400DPBS, 37 °C[9]

Activation Energies

Computational studies have provided insights into the activation energies of the TCO-tetrazine reaction.

ReactantsGibbs Free Energy of Activation (ΔG‡) (kcal/mol)Electronic Energy of Activation (kcal/mol)Reference
TCO with Ph₂Tz11.23.5[10]
TCO with Me₂Tz12.34.8[10]
TCO with Tz13.05.8[10]
trans-ring-fused s-TCO8.24Not specified[5]
cis-ring-fused s-TCO6.95Not specified[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the TCO-tetrazine ligation.

Protocol 1: General Protein-Protein Conjugation

This protocol describes the labeling of two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.

Materials:

  • TCO-functionalized Protein A (to be prepared)

  • Tetrazine-functionalized Protein B (to be prepared)

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

  • Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Prepare solutions of Protein A and Protein B at 1-5 mg/mL in PBS.[11]

    • If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.[8]

  • NHS Ester Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester and the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[11]

  • Protein Activation with TCO:

    • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[6]

    • Add a 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[11]

    • Incubate the reaction mixture for 60 minutes at room temperature.[6][11]

  • Protein Activation with Tetrazine:

    • To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[6]

    • Add 20 nmol of the methyl-tetrazine-PEG-NHS ester stock solution to the protein solution.[6]

    • Incubate the reaction mixture for 60 minutes at room temperature.[6]

  • Quenching and Purification:

    • Stop the activation reactions by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[11]

    • Remove excess, unreacted NHS esters by purifying the labeled proteins through spin desalting columns.[6][11]

  • TCO-Tetrazine Ligation:

    • Mix the TCO-activated Protein A and the tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used to drive the reaction to completion.[8][11]

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle rotation.[8][11] The reaction can also be performed at 4°C, which may require a longer incubation time.[8][11]

  • Monitoring and Final Purification:

    • The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.[6]

    • The final protein-protein conjugate can be purified from any remaining unreacted proteins using size-exclusion chromatography.[8]

  • Storage:

    • Store the final conjugate at 4°C until further use.[8]

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectrophotometry

This protocol outlines a method for determining the second-order rate constant of a TCO-tetrazine reaction.

Materials:

  • TCO derivative

  • Tetrazine derivative

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Suitable solvent for stock solutions (e.g., DMSO, DMF)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Reactant Preparation:

    • Prepare stock solutions of the TCO and tetrazine derivatives in a suitable solvent.

    • Determine the exact concentration of the tetrazine stock solution by measuring its absorbance at its λmax (typically around 520 nm) and using its known molar extinction coefficient.

  • Reaction Setup:

    • In a cuvette, add the reaction buffer and the TCO solution.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Reaction Initiation and Monitoring:

    • Start the spectrophotometric measurement, recording the absorbance at the tetrazine's λmax over time.

    • Add the tetrazine solution to the cuvette to initiate the reaction, ensuring rapid mixing.

    • Continue to record the decrease in absorbance as the tetrazine is consumed.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup (i.e., whether one reactant is in significant excess).

    • The second-order rate constant (k₂) is then calculated from k_obs and the concentration of the excess reactant.

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction Pathway TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Bicyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (IEDDA) Tetrazine 1,2,4,5-Tetrazine (Tz) (Diene) Tetrazine->Intermediate Dihydropyridazine Dihydropyridazine Intermediate->Dihydropyridazine Retro-Diels-Alder (N₂ Expulsion) N2 N₂ Gas Intermediate->N2 Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation

Caption: Mechanism of the TCO-Tetrazine IEDDA Reaction.

G cluster_activation Protein Activation cluster_ligation Ligation and Purification ProteinA Protein A Activated_A TCO-Protein A ProteinA->Activated_A Amine Coupling TCO_NHS TCO-NHS Ester TCO_NHS->Activated_A ProteinB Protein B Activated_B Tetrazine-Protein B ProteinB->Activated_B Amine Coupling Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Activated_B Mix Mix Activated Proteins Activated_A->Mix Activated_B->Mix Conjugate Protein A-B Conjugate Mix->Conjugate IEDDA Reaction Purification Purification (e.g., SEC) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Experimental Workflow for Protein-Protein Conjugation.

References

The Strategic Role of PEG4 Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biopharmaceutical development, the precise chemical linkage of molecules is a cornerstone of therapeutic innovation. Among the arsenal (B13267) of tools available for bioconjugation, polyethylene (B3416737) glycol (PEG) linkers have become indispensable for their ability to favorably modulate the properties of complex biologics. This technical guide provides a comprehensive exploration of the role of short-chain PEG4 linkers in bioconjugation reagents, offering insights into their impact on stability, pharmacokinetics, and overall therapeutic efficacy, with a particular focus on Antibody-Drug Conjugates (ADCs).

Core Principles of PEGylation and the Uniqueness of PEG4

PEGylation, the covalent attachment of PEG chains to molecules, is a widely adopted strategy to enhance the therapeutic value of proteins, peptides, and small molecule drugs.[1] The fundamental advantages conferred by PEGylation include:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, which is crucial for formulation and administration.[2][3]

  • Increased Stability: PEG chains can create a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and proteolysis.[2][4]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time.[1][2]

  • Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the therapeutic molecule, thereby lowering the risk of an immune response.[1][2]

A PEG4 linker is a discrete, monodispersed chain consisting of four ethylene (B1197577) glycol units. This defined length and homogeneity offer distinct advantages over longer, polydisperse PEG chains by providing a balance between improved physicochemical properties and maintaining a manageable molecular size, which is critical for efficient tumor penetration.[2]

Quantitative Impact of PEG4 Linkers on Bioconjugate Properties

The inclusion of a PEG4 linker in a bioconjugate can have a profound and quantifiable impact on its performance. The following tables summarize key data from various studies, offering a comparative look at the effects of PEG linkers.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4 ~5.5 0.65 Non-binding IgG-MMAE
PEG8~4.00.47Non-binding IgG-MMAE
PEG12~3.00.35Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[5]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4 ~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

Data adapted from Burke et al., 2017, indicating that for this specific ADC, PEG linker length did not significantly alter in vitro potency.[6]

Table 3: Comparative Hydrophobicity of Bioconjugation Linkers
LinkerCalculated AlogPRetention Time (RP-HPLC, min)Relative Hydrophobicity
MC-VC-PAB-MMAE4.7911.5High
MCC-Maytansinoid3.765.5Moderate
PEG4-containing linker Lower (Expected) Shorter (Expected) Low

AlogP and retention time data for non-PEGylated linkers are provided for comparison.[7] PEGylated linkers are inherently more hydrophilic, which would result in lower AlogP values and shorter retention times in reverse-phase chromatography.

Key Applications of PEG4 Linkers

The versatile properties of PEG4 linkers have led to their widespread application in several areas of drug development.

Antibody-Drug Conjugates (ADCs)

In ADC design, PEG4 linkers serve as a crucial bridge between the antibody and the cytotoxic payload.[2] Many potent anticancer drugs are hydrophobic, and their conjugation to an antibody can lead to aggregation and rapid clearance.[3] A PEG4 linker mitigates this by:

  • Increasing the hydrophilicity of the overall ADC, preventing aggregation even at high Drug-to-Antibody Ratios (DARs).[1][2]

  • Providing steric hindrance between payload molecules on adjacent ADCs.[2]

  • Improving the pharmacokinetic profile , leading to longer circulation and increased tumor exposure.[2]

The FDA-approved ADC, Sacituzumab Govitecan (Trodelvy®) , incorporates a PEG linker as part of its design, highlighting the clinical relevance of this technology.[8]

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is critical for the PROTAC's efficacy. PEG4 linkers are often employed in PROTAC design to improve solubility and optimize the spatial orientation of the two binding elements.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates utilizing PEG4 linkers.

Protocol for NHS-Ester PEG4ylation of a Protein (Amine-Reactive)

This protocol describes the conjugation of a PEG4 linker activated with an N-Hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • NHS-PEG4-Maleimide (or other desired functionality)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[9]

    • If the protein buffer contains primary amines (e.g., Tris), exchange it with the amine-free buffer using a desalting column or dialysis.[6]

  • PEG Reagent Preparation:

    • Allow the NHS-PEG4 reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, dissolve the NHS-PEG4 reagent in DMSO or DMF to create a 10 mM stock solution.[9]

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the 10 mM NHS-PEG4 stock solution to the protein solution.[9] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS-PEG4 reagent.

    • Incubate for an additional 30 minutes.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by purification using a desalting column or dialysis.[9]

  • Characterization:

    • Analyze the purified PEGylated protein using SDS-PAGE (to observe a shift in molecular weight), Size-Exclusion Chromatography (SEC) for purity and aggregation, and Mass Spectrometry to confirm the degree of PEGylation.

Protocol for Maleimide-PEG4 Conjugation to a Protein (Thiol-Reactive)

This protocol details the conjugation of a maleimide-functionalized PEG4 linker to free sulfhydryl groups (e.g., from reduced cysteine residues) on a protein.

Materials:

  • Thiol-containing protein (or antibody with reduced interchain disulfides)

  • Maleimide-PEG4-Drug payload

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP) if starting with disulfide bonds

  • Anhydrous DMSO

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Thiolation (if necessary):

    • Dissolve the antibody in PBS at a concentration of approximately 10 mg/mL.[10]

    • To reduce interchain disulfides, add a 10-20 fold molar excess of TCEP and incubate at 37°C for 1-2 hours.[5]

    • Remove the excess TCEP using a desalting column, exchanging the protein into a thiol-free buffer at pH 6.5-7.5.[5]

  • Drug-Linker Preparation:

    • Dissolve the Maleimide-PEG4-Drug payload in anhydrous DMSO to a concentration of 10 mM.[10]

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the Maleimide-PEG4-Drug payload solution to the reduced antibody solution.[11]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[11]

  • Purification:

    • Purify the resulting ADC using a desalting column or SEC to remove unconjugated drug-linker and potential aggregates.[10]

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[2][10]

    • Assess purity and aggregation by SEC.[10]

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes and relationships in bioconjugation.

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Synthesis cluster_conjugation_purification Conjugation & Purification mAb Monoclonal Antibody Reduction Disulfide Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced Antibody with free thiols Reduction->Reduced_mAb Conjugation Conjugation (Thiol-Maleimide) Reduced_mAb->Conjugation Payload Cytotoxic Payload Drug_Linker Maleimide-PEG4-Payload Payload->Drug_Linker PEG4_Mal Maleimide-PEG4 Linker PEG4_Mal->Drug_Linker Drug_Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC_Final Purified ADC Purification->ADC_Final

Caption: Experimental workflow for ADC synthesis using a PEG4-maleimide linker.

Linker_Selection_Decision_Tree Start Bioconjugation Project Goal Hydrophobicity Is the payload hydrophobic? Start->Hydrophobicity DAR Is a high DAR (>4) required? Hydrophobicity->DAR Yes Use_Short_Linker Consider short, non-PEG linker (e.g., SMCC) Hydrophobicity->Use_Short_Linker No Steric_Hindrance Are the conjugation sites sterically hindered? DAR->Steric_Hindrance Yes Use_PEG4 PEG4 is a strong candidate DAR->Use_PEG4 No Use_Longer_PEG Consider longer PEG linker (e.g., PEG8, PEG12) Steric_Hindrance->Use_Longer_PEG Yes Steric_Hindrance->Use_PEG4 No Use_PEG Consider PEG Linker

Caption: Decision tree for selecting a bioconjugation linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with PEG4 Linker Receptor Target Antigen ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for a typical ADC utilizing a cleavable linker.

Conclusion

The discrete PEG4 linker represents a powerful and versatile tool in the field of bioconjugation. By providing a hydrophilic and flexible spacer of a defined length, it effectively addresses common challenges in drug development, particularly for complex biologics like ADCs. The ability of PEG4 linkers to enhance solubility, improve stability, and optimize pharmacokinetic profiles contributes significantly to the creation of safer and more effective therapeutics. A thorough understanding of the principles of PEGylation, coupled with robust experimental design and characterization, is paramount for harnessing the full potential of PEG4 linkers in advancing next-generation bioconjugates.

References

A Technical Guide to Branched Linkers for Multivalent Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multivalent interactions, characterized by the simultaneous binding of multiple ligands to multiple receptors, are a cornerstone of biological recognition and signaling.[1] Nature frequently employs multivalency to achieve high avidity and specificity in cellular interactions. In the realm of drug development, mimicking this strategy through the use of multivalent conjugates has emerged as a powerful approach to enhance therapeutic efficacy. At the heart of these constructs lie branched linkers, sophisticated molecular scaffolds that enable the attachment of multiple copies of a ligand, be it a small molecule, peptide, or a cytotoxic payload.

This technical guide provides an in-depth exploration of branched linkers for multivalent conjugation. We will delve into the design principles, synthesis, and characterization of these critical components, with a particular focus on their application in antibody-drug conjugates (ADCs). This document will serve as a comprehensive resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of key biological and experimental processes to aid researchers in this dynamic field.

The Rationale for Branched Linkers in Multivalent Conjugates

The primary advantage of employing branched linkers is the ability to increase the valency of a conjugate, leading to a number of beneficial properties. In the context of ADCs, this translates to a higher drug-to-antibody ratio (DAR), which can be crucial for delivering a therapeutically effective dose of a cytotoxic agent to target cells.[2][3] Branched linkers can achieve a higher DAR with fewer modification sites on the antibody, potentially preserving its structural integrity and antigen-binding affinity.[4][5]

Furthermore, the architecture of branched linkers, often incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG), can improve the overall physicochemical properties of the conjugate.[3][6] This can lead to enhanced solubility, reduced aggregation, and favorable pharmacokinetic profiles, such as a longer in vivo half-life due to an increased hydrodynamic radius.[7]

Data Presentation: A Quantitative Comparison

The choice between a linear and a branched linker architecture can significantly impact the properties and performance of a multivalent conjugate. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Hydrodynamic Radius for Proteins Conjugated with Linear vs. Branched PEG Linkers

ProteinLinker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Human Serum AlbuminUnmodified-3.5
Linear206.1
Branched206.4

Data sourced from a study on PEGylated Human Serum Albumin.[7]

Table 2: In Vitro Cytotoxicity of ADCs with Linear vs. Branched Linkers

Target Cell LineAntibodyPayloadLinker TypeAverage DARIC50 (nM)
HER2-positiveTrastuzumabMMAFLinear2~1.0
HER2-positiveTrastuzumabMMAFBranched4~0.5
HER2-positiveTrastuzumabMMAFBranched8~0.2

Illustrative data based on trends reported in the literature, where increased DAR through branched linkers generally leads to higher potency.[5]

Table 3: Pharmacokinetic Parameters of ADCs with Different Linker Architectures

ADCLinker TypeAverage DARHalf-life (t1/2) in vivo (hours)
ADC-1Linear4120
ADC-2Branched8150

Representative data illustrating the potential for branched linkers to improve pharmacokinetic profiles.[8][]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of multivalent conjugates. This section provides step-by-step protocols for key experiments.

Protocol 1: Site-Specific ADC Synthesis using a Branched Linker and Microbial Transglutaminase (MTGase)

This protocol describes a two-step chemoenzymatic method for the synthesis of a homogeneous ADC with a high DAR using a branched linker.[2][10][11][12]

Materials:

  • Deglycosylated monoclonal antibody (mAb) with a C-terminal glutamine tag

  • Branched amino-azide linker

  • Microbial Transglutaminase (MTGase)

  • DBCO-functionalized cytotoxic payload

  • Phosphate buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • LC-MS system

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Enzymatic Ligation of the Branched Linker:

    • Dissolve the deglycosylated mAb and the branched amino-azide linker in PBS.

    • Add MTGase to the solution to initiate the conjugation reaction. The MTGase will catalyze the formation of an isopeptide bond between the glutamine residue on the mAb and the primary amine of the linker.

    • Incubate the reaction mixture at 37°C for 2-4 hours.

    • Purify the azide-functionalized antibody using a SEC column to remove excess linker and MTGase.

    • Characterize the product by LC-MS to confirm the successful attachment of the linker.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of the Payload:

    • To the purified azide-functionalized antibody, add the DBCO-functionalized cytotoxic payload.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

    • Purify the final ADC product using a SEC column to remove any unreacted payload.

    • Characterize the final ADC for DAR, purity, and aggregation using HIC and LC-MS.[13][14][15][16][17][18]

Protocol 2: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR and the distribution of drug-loaded species in an ADC preparation.[18]

Materials:

  • HIC column (e.g., Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later.

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

Protocol 3: In Vitro Cytotoxicity Assay

This assay is used to determine the potency (e.g., IC50 value) of the ADC on target cancer cells.[1][10][19]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • 96-well cell culture plates

  • Complete cell culture medium

  • ADC and control antibody

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the target and control cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.

  • Remove the old medium from the cells and add the ADC or control antibody dilutions.

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Plot the cell viability against the ADC concentration and determine the IC50 value using a four-parameter logistic curve fit.

Mandatory Visualization

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation by a Multivalent Ligand

Multivalent ligands can induce receptor clustering on the cell surface, a key mechanism for initiating signal transduction.[7][19][20] The following diagram illustrates the activation of a Receptor Tyrosine Kinase (RTK) pathway upon binding of a bivalent ligand, leading to downstream signaling.[21][22][23][24][25]

RTK_Signaling cluster_membrane Cell Membrane cluster_ligand cluster_dimerization cluster_phosphorylation cluster_downstream Extracellular Extracellular Intracellular Intracellular RTK1 RTK Dimer Dimerized RTK RTK2 RTK Ligand Bivalent Ligand Ligand->RTK1 Ligand->RTK2 ActiveDimer Activated Dimer (Phosphorylated) Dimer->ActiveDimer Autophosphorylation Adaptor Adaptor Protein ActiveDimer->Adaptor Recruitment Effector Effector Protein Adaptor->Effector Activation Response Cellular Response Effector->Response

Caption: RTK activation via ligand-induced dimerization.

Experimental Workflow: ADC Development and Evaluation

The development of a novel ADC is a multi-step process that begins with design and synthesis and culminates in preclinical in vivo evaluation.[6][26][27]

ADC_Workflow cluster_invitro In Vitro Assays Design ADC Design (Antibody, Linker, Payload Selection) Synthesis Synthesis & Conjugation Design->Synthesis Purification Purification (SEC, HIC) Synthesis->Purification Characterization Characterization (LC-MS, HIC, SDS-PAGE) Purification->Characterization InVitro In Vitro Evaluation Characterization->InVitro InVivo In Vivo Evaluation InVitro->InVivo Binding Binding Assay (ELISA, Flow Cytometry) InVitro->Binding Lead Lead Candidate InVivo->Lead Internalization Internalization Assay Cytotoxicity Cytotoxicity Assay (IC50 Determination)

Caption: A streamlined workflow for ADC development.

Logical Relationship: Screening Cascade for ADC Candidates

A systematic screening process is essential for identifying the most promising ADC candidates for further development.

ADC_Screening Pool Pool of ADC Candidates Screen1 Primary Screening: In Vitro Cytotoxicity Pool->Screen1 Hits1 Initial Hits Screen1->Hits1 Screen2 Secondary Screening: Target Specificity & Bystander Effect Hits1->Screen2 Hits2 Validated Hits Screen2->Hits2 Screen3 Tertiary Screening: In Vivo Efficacy & Toxicity Hits2->Screen3 Lead Lead Candidate Screen3->Lead

Caption: A tiered screening cascade for ADC selection.

Conclusion

Branched linkers represent a sophisticated and highly effective tool in the design of multivalent conjugates, particularly in the rapidly advancing field of antibody-drug conjugates. By enabling higher drug loading, improved physicochemical properties, and potentially enhanced therapeutic indices, these molecular architectures offer significant advantages over traditional linear linkers. This technical guide has provided a comprehensive overview of the core concepts, quantitative data, and detailed experimental protocols relevant to the application of branched linkers. The visualizations of key signaling pathways and experimental workflows further aim to clarify the complex processes involved in the development and evaluation of these promising therapeutic agents. As research in this area continues to evolve, a thorough understanding of the principles and methodologies outlined herein will be invaluable for scientists and drug developers seeking to harness the power of multivalency for the next generation of targeted therapies.

References

Methodological & Application

Application Notes: Protein Labeling with N-(TCO)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of bioconjugation has been significantly advanced by the development of bioorthogonal chemistry, which allows for specific chemical reactions to occur within complex biological systems without interfering with native biochemical processes.[1] The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity.[2][3] This reaction proceeds efficiently without the need for cytotoxic copper catalysts, making it ideal for applications in live cells and in vivo studies.[4]

N-(TCO)-N-bis(PEG4-acid) is a branched, heterobifunctional linker designed for the two-step labeling of proteins. The molecule features a terminal TCO group for subsequent ligation with a tetrazine-modified molecule and two terminal carboxylic acid groups.[5] These carboxylic acids can be activated to react with primary amines (e.g., the side chains of lysine (B10760008) residues) on the surface of a target protein, forming stable amide bonds.[5][6] The branched structure with two PEG4 spacers enhances water solubility, improves labeling efficiency, and provides a flexible connection that minimizes steric hindrance.[2]

Principle of the Reaction

The protein labeling process using N-(TCO)-N-bis(PEG4-acid) involves two main stages:

  • Protein Modification (Amine Acylation): The carboxylic acid groups on the N-(TCO)-N-bis(PEG4-acid) linker are first activated in situ using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6] This forms a highly reactive NHS ester intermediate. This activated linker then readily reacts with primary amine groups on the protein to form a stable covalent amide bond, thereby functionalizing the protein with one or more TCO moieties.[6]

  • Bioorthogonal Click Reaction (iEDDA): The TCO-modified protein is then ready to be conjugated to any molecule of interest that has been functionalized with a tetrazine. The TCO and tetrazine groups react specifically and rapidly through an iEDDA cycloaddition to form a stable dihydropyridazine (B8628806) linkage.[2][7] This "click" reaction is often complete within minutes at room temperature.[4]

Logical Flow of the Two-Stage Protein Labeling Process

Protein Labeling Workflow cluster_0 Stage 1: Protein Modification cluster_1 Stage 2: Bioorthogonal Ligation Protein Target Protein (with -NH2 groups) Conjugation Amine Acylation Reaction (Amide Bond Formation) Protein->Conjugation Reagent N-(TCO)-N-bis(PEG4-acid) + EDC/NHS Activators Activation In Situ Activation (Forms NHS Ester) Reagent->Activation Activation->Conjugation Purification1 Purification (e.g., Desalting Column) Conjugation->Purification1 TCO_Protein TCO-Labeled Protein Purification1->TCO_Protein Click_Reaction iEDDA Click Reaction TCO_Protein->Click_Reaction Tetrazine_Molecule Tetrazine-Modified Molecule of Interest (e.g., Dye, Drug) Tetrazine_Molecule->Click_Reaction Final_Conjugate Final Labeled Protein Conjugate Click_Reaction->Final_Conjugate

Caption: Workflow for protein conjugation using N-(TCO)-N-bis(PEG4-acid).

Key Features and Applications

  • High Stability: The resulting amide bond between the linker and the protein is highly stable.

  • Exceptional Kinetics: The subsequent TCO-tetrazine click reaction is among the fastest bioorthogonal reactions known, enabling efficient labeling at low concentrations.[2]

  • Biocompatibility: The entire process is catalyst-free, avoiding the use of cytotoxic copper reagents, making it suitable for live-cell labeling and in vivo applications.[4]

  • Enhanced Solubility: The hydrophilic PEG4 spacers improve the water solubility of the reagent and the final protein conjugate, reducing the risk of aggregation.[2]

  • Versatility: This method can be used for a wide range of applications, including:

    • Fluorescent Labeling: Attaching fluorescent dyes for cellular imaging and flow cytometry.[4]

    • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[4]

    • PROTAC Development: Synthesizing complex biomolecular constructs where precise linkage is critical.[6]

    • Surface Immobilization: Covalently attaching proteins to tetrazine-functionalized surfaces for biosensor and diagnostic applications.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the protein labeling and subsequent click chemistry reaction, compiled from established protocols for similar reagents.

ParameterRecommended Value / RangeNotes
Protein Modification (Stage 1)
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[2][6]
Reaction Buffer pH7.0 - 8.0Optimal range for the reaction of activated NHS esters with primary amines.[6]
Molar Excess of Linker/Activators10 to 50-fold (Linker:Protein)The optimal ratio depends on the protein and desired degree of labeling (DOL) and should be optimized empirically.[6][8]
Reaction Time1 - 2 hours at Room Temp. or Overnight at 4°CLonger incubation at lower temperatures can be beneficial for sensitive proteins.[6]
Quenching Reagent Conc.50 - 100 mM (e.g., Tris-HCl)Used to stop the reaction by consuming any unreacted NHS ester.[2]
Bioorthogonal Ligation (Stage 2)
Reaction Buffer pH6.0 - 9.0The TCO-tetrazine ligation is efficient across a broad pH range.[4]
Molar Excess of Tetrazine Reagent1.5 to 5-fold (Tz:TCO-Protein)A slight excess of the tetrazine reagent ensures complete consumption of the TCO-labeled protein.[1]
Reaction Time5 - 60 minutes at Room Temp.The reaction is typically very rapid.[1][4]
Second-Order Rate Constant (k₂)> 800 M⁻¹s⁻¹Varies with the specific TCO and tetrazine structures but is exceptionally fast.[2][3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling a target protein with N-(TCO)-N-bis(PEG4-acid) and its subsequent conjugation to a tetrazine-modified molecule.

Protocol 1: Protein Preparation and Buffer Exchange

Objective: To prepare the target protein in a suitable buffer for efficient labeling.

Materials:

  • Target protein

  • Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Spin desalting columns or dialysis cassettes with an appropriate molecular weight cutoff (MWCO)

Procedure:

  • Dissolve or exchange the target protein into an amine-free buffer (e.g., PBS). Crucially, buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the activated linker. [6]

  • Adjust the protein concentration to 1-10 mg/mL.

  • Ensure the protein solution is clear and free of precipitates.

Protocol 2: TCO Labeling of Target Protein

Objective: To covalently attach the TCO moiety to the protein via amine acylation.

Chemical Reaction Scheme for Protein Modification

Caption: Activation of N-(TCO)-N-bis(PEG4-acid) and conjugation to a primary amine on a protein.

Materials:

  • Prepared protein solution (from Protocol 1)

  • N-(TCO)-N-bis(PEG4-acid)[5][9]

  • Activation Reagents: EDC and NHS (Sulfo-NHS can be used for improved water solubility)

  • Anhydrous, high-quality Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Prepare Reagent Stock Solutions: Immediately before use, prepare the following stock solutions. NHS esters are moisture-sensitive and hydrolyze in water, so fresh preparation is critical.[2][8]

    • N-(TCO)-N-bis(PEG4-acid): 10 mM in anhydrous DMSO or DMF.

    • EDC: 100 mM in anhydrous DMSO or DMF.

    • NHS: 100 mM in anhydrous DMSO or DMF.

  • Reaction Setup:

    • To your protein solution from Protocol 1, add the N-(TCO)-N-bis(PEG4-acid) stock solution to achieve a 10 to 50-fold molar excess relative to the protein.

    • Immediately add the EDC and NHS stock solutions to the reaction mixture. A common starting molar ratio is Protein:TCO-linker:EDC:NHS of 1:20:30:30. The final concentration of DMSO or DMF should ideally be kept below 20% to avoid protein denaturation.[6]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the labeling reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2] Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted activated linkers are quenched.

  • Purification: Remove excess, unreacted reagents and the quenching buffer by purifying the TCO-labeled protein. Use a desalting spin column or dialysis, exchanging the buffer into a suitable storage buffer (e.g., PBS, pH 7.4).[2][4]

  • Storage: The purified TCO-labeled protein is now ready for the click reaction or can be stored at 4°C for short-term use or at -20°C for longer-term storage. Note that TCO can isomerize over time, so long-term storage should be validated.[10]

Protocol 3: Click Reaction with a Tetrazine-Functionalized Molecule

Objective: To ligate the TCO-labeled protein with a tetrazine-functionalized molecule of interest.

Materials:

  • Purified TCO-labeled protein (from Protocol 2)

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, drug)

  • Reaction Buffer: PBS, pH 7.2-7.5

Procedure:

  • Prepare Reactants:

    • Dilute the TCO-labeled protein to the desired concentration in the Reaction Buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) and then dilute it into the Reaction Buffer.

  • Click Reaction: Mix the TCO-labeled protein with the tetrazine-functionalized molecule. A 1.5 to 5-fold molar excess of the tetrazine reagent over the TCO-protein is recommended to drive the reaction to completion.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1] The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification (Optional): If the tetrazine reagent is small or used in large excess, it may be necessary to remove it from the final conjugate. This can be accomplished using a desalting column, dialysis, or size-exclusion chromatography.[4]

  • Characterization: The final conjugate is now ready for downstream applications. Successful labeling can be confirmed by methods such as SDS-PAGE (which may show a mobility shift), mass spectrometry, or functional assays.[4]

References

Application Notes and Protocols for N-(TCO)-N-bis(PEG4-acid) in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. The N-(TCO)-N-bis(PEG4-acid) is a novel, branched heterobifunctional linker designed to create ADCs with a high drug-to-antibody ratio (DAR) through a site-specific conjugation strategy.

This linker features a central trans-cyclooctene (B1233481) (TCO) group for bioorthogonal conjugation to a tetrazine-modified antibody via the inverse-electron-demand Diels-Alder (iEDDA) click reaction. This reaction is known for its extremely fast kinetics and high specificity in biological systems.[1][2] Flanking the TCO group are two polyethylene (B3416737) glycol (PEG4) chains, each terminating in a carboxylic acid. These dual acid functionalities allow for the attachment of two payload molecules, enabling the creation of ADCs with a potentially higher and more homogeneous DAR. The PEG spacers enhance the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final ADC.[][4]

These application notes provide a comprehensive guide to utilizing N-(TCO)-N-bis(PEG4-acid) for the development of next-generation ADCs.

Mechanism of Action of a TCO-Tetrazine-Linked ADC

The general mechanism of action for an ADC constructed using the N-(TCO)-N-bis(PEG4-acid) linker and targeting a cancer cell surface antigen, such as HER2, is a multi-step process designed for targeted cell killing.

  • Circulation and Targeting: The ADC circulates in the bloodstream. The stable amide bonds between the payloads and the linker, and the robust TCO-tetrazine linkage, prevent premature drug release. The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen (e.g., HER2) on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked into the endosomal-lysosomal pathway.

  • Payload Release: Inside the lysosome, the linker can be designed to be cleaved by lysosomal enzymes (e.g., cathepsins if a cleavable peptide sequence is included in the payload itself) or the antibody is degraded, leading to the release of the cytotoxic payloads into the cytoplasm.

  • Induction of Apoptosis: The released cytotoxic payloads can then bind to their intracellular targets (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

A simplified representation of the HER2 signaling pathway and the mechanism of action of a HER2-targeting ADC is depicted below. Overexpression of HER2 in cancer cells leads to dimerization with other HER family receptors, activating downstream signaling pathways like PI3K/AKT and RAS/MAPK, which promote cell proliferation, survival, and invasion.[5] A HER2-targeting ADC disrupts these processes by delivering a cytotoxic payload directly to the cancer cell.[4][6]

HER2_Signaling_Pathway HER2 Signaling Pathway and ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2_ADC HER2-Targeting ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding Internalization Internalization & Lysosomal Trafficking HER2_ADC->Internalization HER2_HER3_dimer HER2-HER3 Dimerization HER2->HER2_HER3_dimer Dimerization HER3 HER3 Receptor HER3->HER2_HER3_dimer PI3K PI3K HER2_HER3_dimer->PI3K Activation RAS RAS HER2_HER3_dimer->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload_Release Payload Release Internalization->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis Apoptosis->Proliferation Inhibition

Caption: HER2 signaling and ADC mechanism.

Experimental Workflow

The development of an ADC using N-(TCO)-N-bis(PEG4-acid) involves a multi-step process. The general workflow consists of three main stages: 1) conjugation of the payload to the branched linker, 2) modification of the antibody with a tetrazine handle, and 3) the final bioorthogonal conjugation of the drug-linker construct to the tetrazine-modified antibody.

ADC_Workflow Experimental Workflow for ADC Synthesis cluster_linker_prep Stage 1: Drug-Linker Synthesis cluster_ab_mod Stage 2: Antibody Modification cluster_conjugation Stage 3: Final ADC Conjugation & Characterization Linker N-(TCO)-N-bis(PEG4-acid) Activation EDC/NHS Activation of Carboxylic Acids Linker->Activation Payload Amine-containing Payload (2 eq.) Activation->Payload Drug_Linker Drug-TCO-Drug Construct Payload->Drug_Linker Purification1 Purification (RP-HPLC) Drug_Linker->Purification1 Final_Conjugation iEDDA Click Reaction Purification1->Final_Conjugation Antibody Monoclonal Antibody (mAb) Tetrazine_NHS Tetrazine-NHS Ester Antibody->Tetrazine_NHS Amine Coupling mAb_Tz Tetrazine-modified mAb (mAb-Tz) Tetrazine_NHS->mAb_Tz Purification2 Purification (SEC) mAb_Tz->Purification2 Purification2->Final_Conjugation ADC Antibody-Drug Conjugate (ADC) Final_Conjugation->ADC Purification3 Purification (HIC/SEC) ADC->Purification3 Characterization Characterization (HIC, LC-MS, etc.) Purification3->Characterization

Caption: ADC synthesis workflow.

Experimental Protocols

Protocol 1: Synthesis of the Dual-Payload TCO-Linker Construct

This protocol describes the activation of the two carboxylic acid groups on N-(TCO)-N-bis(PEG4-acid) and subsequent conjugation to an amine-containing payload.

Materials:

  • N-(TCO)-N-bis(PEG4-acid)

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC (RP-HPLC) system for purification

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Activation of N-(TCO)-N-bis(PEG4-acid):

    • Dissolve N-(TCO)-N-bis(PEG4-acid) (1 equivalent) in anhydrous DMF.

    • Add NHS (2.5 equivalents) and EDC (2.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the di-NHS ester. The reaction progress can be monitored by LC-MS.

  • Conjugation to the Payload:

    • In a separate flask, dissolve the amine-containing payload (2.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3-4 equivalents) to the payload solution to act as a base.

    • Slowly add the activated di-NHS ester solution to the payload solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting dual-payload TCO-linker construct by RP-HPLC to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the purified product by LC-MS and NMR spectroscopy.[]

    • Lyophilize the pure fractions and store at -20°C under desiccated conditions.

Protocol 2: Modification of the Antibody with a Tetrazine Moiety

This protocol details the attachment of a tetrazine group to the antibody via reaction with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10) for purification

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers (e.g., Tris), it must be buffer-exchanged into the reaction buffer. This can be achieved using an SEC column.

  • Tetrazine-NHS Ester Solution:

    • Immediately before use, prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the Tetrazine-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted tetrazine reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL) can be determined using UV-Vis spectroscopy or mass spectrometry.

    • Store the mAb-Tz at 4°C.

Protocol 3: Final ADC Synthesis via iEDDA Click Chemistry

This protocol describes the final conjugation of the dual-payload TCO-linker to the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 2

  • Dual-payload TCO-linker construct from Protocol 1

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system: Hydrophobic Interaction Chromatography (HIC) or SEC

Procedure:

  • Reaction Setup:

    • Dissolve the dual-payload TCO-linker construct in PBS or a minimal amount of a compatible organic solvent like DMSO.

    • Add a 1.5 to 3-fold molar excess of the dual-payload TCO-linker to the mAb-Tz solution.

  • Conjugation Reaction:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The fast kinetics of the iEDDA reaction usually leads to rapid conjugation.[8]

  • Purification:

    • Purify the resulting ADC from excess drug-linker construct and other impurities using HIC or SEC.[][10]

  • Characterization:

    • The final ADC should be thoroughly characterized for purity, aggregation, drug-to-antibody ratio (DAR), and antigen-binding affinity.

Data Presentation

The following tables provide a summary of expected quantitative data for an ADC constructed with a dual-payload branched linker. Note that this data is representative and may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Profile

ParameterMethodRepresentative ValueReference
Degree of Labeling (Tetrazine/Ab)UV-Vis / MS1.8 - 2.2[11]
Linker-Payload to Antibody RatioMolar excess in reaction1.5 - 3.0[12]
Average DARHIC / LC-MS3.5 - 4.0[13]
% Unconjugated Antibody (DAR 0)HIC< 5%[14]
% DAR 2HIC10 - 20%[14]
% DAR 4HIC70 - 85%[14]
% AggregatesSEC< 2%[15]

Table 2: In Vitro Cytotoxicity

Cell LineTarget ExpressionADC IC50 (nM)Non-Targeting ADC IC50 (nM)Reference
SK-BR-3HER2-high0.5 - 5> 1000[5]
BT-474HER2-high1 - 10> 1000[5]
MDA-MB-231HER2-low> 500> 1000[5]

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete RegressionsReference
Vehicle Control-00/8[16]
Non-Targeting ADC5< 200/8[16]
Target ADC (DAR 4)5> 906/8[16]

Table 4: Plasma Stability

SpeciesIncubation Time (days)% Intact ADC RemainingReference
Mouse7> 90[17]
Human7> 95[17]

Conclusion

The N-(TCO)-N-bis(PEG4-acid) linker offers a promising platform for the development of next-generation ADCs with high and homogeneous drug-to-antibody ratios. The bioorthogonal TCO-tetrazine ligation allows for precise, site-specific conjugation under mild conditions, while the branched structure enables the attachment of two payload molecules per linker. The inclusion of PEG spacers is anticipated to improve the overall physicochemical properties of the resulting ADC. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to explore the potential of this innovative linker technology in creating more effective and safer targeted cancer therapies.

References

Application Notes and Protocols: EDC/NHS Activation of N-(TCO)-N-bis(PEG4-acid) for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the activation of N-(TCO)-N-bis(PEG4-acid) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent covalent conjugation to amine-containing molecules. This bifunctional linker is a valuable tool in bioconjugation, enabling the attachment of a trans-cyclooctene (B1233481) (TCO) moiety, a key component for bioorthogonal click chemistry, to proteins, antibodies, peptides, and other biomolecules.[1][2][3][4][5][6][7] The inclusion of two PEG4 spacers enhances water solubility and reduces steric hindrance during conjugation.[4][8][9]

Principle of the Reaction

The EDC/NHS coupling chemistry is a robust and widely used method for forming stable amide bonds between a carboxyl group and a primary amine.[10][11] The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl groups of N-(TCO)-N-bis(PEG4-acid) to form a highly reactive O-acylisourea intermediate.[10][12][13] This intermediate is unstable in aqueous solutions.[12]

  • Formation of a Stable NHS Ester: To improve the efficiency and stability of the reaction, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[10][12][14] This semi-stable ester can then be reacted with a primary amine on the target molecule to form a stable amide bond, with the release of NHS.[12]

Data Presentation: Recommended Reaction Parameters

The optimal conditions for EDC/NHS activation and amine coupling can vary depending on the specific application and molecules involved. The following tables provide recommended starting ranges for key reaction parameters.

Table 1: Reagent Molar Ratios and Concentrations

ParameterRecommended RangeNotes
EDC to N-(TCO)-N-bis(PEG4-acid) Molar Ratio 2-10 fold molar excessA common starting point is a 2- to 5-fold molar excess of EDC.[15] Higher excesses may be needed for dilute solutions.
NHS to N-(TCO)-N-bis(PEG4-acid) Molar Ratio 2-5 fold molar excessA molar excess of NHS is recommended to efficiently form the NHS ester.[15]
N-(TCO)-N-bis(PEG4-acid) Concentration 1-10 mg/mLThe concentration will depend on the specific application.
Amine-Containing Molecule Concentration 1-5 mg/mLDependent on the specific protein or molecule being conjugated.

Table 2: Reaction Conditions

ParameterRecommended ConditionRationale
Activation pH 4.5 - 6.0The activation of carboxyl groups with EDC is most efficient in a slightly acidic environment.[15][16]
Coupling pH 7.0 - 8.5The reaction of the NHS-ester with a primary amine is most efficient at a physiological to slightly basic pH.[15][16]
Activation Buffer MES (2-(N-morpholino)ethanesulfonic acid)An amine and carboxylate-free buffer is crucial to avoid competing reactions.[15][16]
Coupling Buffer PBS (Phosphate-Buffered Saline) or HEPESThese buffers are suitable for the amine coupling step. Avoid buffers containing primary amines like Tris or glycine.[15][16]
Activation Time 15 - 30 minutesIncubation at room temperature is typically sufficient.[15][17]
Coupling Time 1-4 hours at room temperature or overnight at 4°CLonger incubation times may be required for less reactive amines or lower concentrations.[15][17]
Quenching Agent Hydroxylamine, Tris, or GlycineUsed to block any unreacted NHS-ester sites.[12][17]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of N-(TCO)-N-bis(PEG4-acid) and Amine Coupling

This protocol is recommended for biomolecules that contain both amine and carboxyl groups to minimize self-polymerization.[17]

Materials:

  • N-(TCO)-N-bis(PEG4-acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0[13]

  • Coupling Buffer: PBS, pH 7.2-8.5[17]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Amine-containing molecule (e.g., protein, antibody)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to warm to room temperature before opening to prevent condensation.[16]

    • Prepare fresh stock solutions of N-(TCO)-N-bis(PEG4-acid), EDC, and NHS in the appropriate solvent (e.g., anhydrous DMF or DMSO for the linker, Activation Buffer for EDC and NHS).

  • Activation of N-(TCO)-N-bis(PEG4-acid):

    • Dissolve N-(TCO)-N-bis(PEG4-acid) in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[15][17]

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with the amine-containing molecule, it is advisable to remove excess EDC and NHS. This can be achieved using a desalting column or dialysis against the Coupling Buffer.

  • Amine Coupling:

    • Immediately add the activated N-(TCO)-N-bis(PEG4-acid) solution to the amine-containing molecule dissolved in Coupling Buffer.

    • The pH of the reaction mixture should be between 7.2 and 8.5 for optimal coupling.[15]

    • Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[15][17]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to block any unreacted NHS-ester sites.[12]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the TCO-labeled conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or other appropriate purification methods.

Visualizations

Reaction Pathway

EDC_NHS_Activation Carboxyl N-(TCO)-N-bis(PEG4-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + Urea_Biproduct Urea Byproduct O_Acylisourea->Urea_Biproduct hydrolysis NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (TCO-PEG4-CO-NH-Protein) NHS_Ester->Amide_Bond + Released_NHS Released NHS NHS_Ester->Released_NHS Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Amide_Bond

Caption: EDC/NHS activation of a carboxyl group for amine coupling.

Experimental Workflow

Amine_Coupling_Workflow Start Start Prep_Reagents Prepare Reagents (Linker, EDC, NHS, Buffers) Start->Prep_Reagents Activation Activate N-(TCO)-N-bis(PEG4-acid) with EDC and NHS in Activation Buffer (pH 4.5-6.0) Prep_Reagents->Activation Coupling Couple to Amine-Containing Molecule in Coupling Buffer (pH 7.2-8.5) Activation->Coupling Quench Quench Reaction (e.g., with Tris or Glycine) Coupling->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify End End Purify->End

References

Application Notes and Protocols for TCO-Tetrazine Ligation in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation is a powerful bioorthogonal reaction rooted in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO and a tetrazine.[1] This reaction is celebrated for its exceptionally rapid kinetics, high specificity, and biocompatibility, establishing it as a premier tool for conjugating biomolecules within complex biological settings.[1] The reaction proceeds swiftly without a catalyst, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the sole byproduct.[1] Its effectiveness at low concentrations makes it highly suitable for applications in drug development, including antibody-drug conjugates (ADCs), pretargeted imaging, and cell and gene therapy.[1][2]

The core mechanism involves a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[3][4] This initial step forms an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating dinitrogen (N₂).[3][4] The release of N₂ gas is a significant driving force for the reaction's irreversibility.[3][5]

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, along with the reaction conditions. The following table summarizes key quantitative data from various sources.

ParameterValueConditionsSource
Second-Order Rate Constant (k₂) 1 - 1 x 10⁶ M⁻¹s⁻¹General range for TCO-tetrazine pairs.[1][5]
> 800 M⁻¹s⁻¹General TCO-tetrazine ligation.[1][2]
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO in aqueous media.[1][6]
~2000 M⁻¹s⁻¹3,6-di-(2-pyridyl)-s-tetrazine with TCO in 9:1 Methanol/Water.
~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO in aqueous media.[1]
Reaction pH 6.0 - 9.0Recommended range for ligation in aqueous buffers like PBS.[5][6][7]
7.0 - 9.0Optimal for TCO-NHS ester reaction with primary amines.[1][8]
Reaction Temperature Room Temperature (20-25°C)Generally sufficient for most applications.[5][6][7]
4°C, 37°C, or 40°CCan be used depending on the application and desired reaction speed.[1][7]
Reaction Duration 10 - 60 minutesTypical for protein conjugation at room temperature.[9]
30 - 120 minutesMay be required for less reactive partners or different temperatures.[1][7][8]

Reaction Mechanism and Experimental Workflow Diagrams

TCO_Tetrazine_Ligation_Mechanism cluster_0 Inverse-Electron-Demand Diels-Alder (IEDDA) cluster_1 Retro-Diels-Alder TCO TCO (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate + Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Dihydropyridazine Stable Dihydropyridazine Product Intermediate->Dihydropyridazine Irreversible Elimination Nitrogen N₂ Gas Intermediate->Nitrogen

Mechanism of the TCO-Tetrazine bioorthogonal reaction.

Protein_Conjugation_Workflow Experimental Workflow for Protein-Protein Conjugation cluster_prep Step 1: Protein Functionalization cluster_react Step 2: Bioorthogonal Ligation cluster_purify Step 3: Purification & Analysis ProtA Protein A TCO_ProtA TCO-Protein A ProtA->TCO_ProtA TCO_NHS TCO-NHS Ester TCO_NHS->TCO_ProtA Mix Mix TCO-Protein A and Tetrazine-Protein B (1:1.05-1.5 molar ratio) TCO_ProtA->Mix ProtB Protein B Tet_ProtB Tetrazine-Protein B ProtB->Tet_ProtB Tet_NHS Tetrazine-NHS Ester Tet_NHS->Tet_ProtB Tet_ProtB->Mix Incubate Incubate at RT (30-60 min) Mix->Incubate Conjugate Protein A-B Conjugate Incubate->Conjugate Purify Purify via Size-Exclusion Chromatography (SEC) Conjugate->Purify Analyze Analyze (e.g., SDS-PAGE) Purify->Analyze

Workflow for TCO-tetrazine protein-protein conjugation.

Experimental Protocols

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol details the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[9]

  • TCO-PEGx-NHS Ester

  • Anhydrous DMSO or DMF[1]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment[8]

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines (like Tris or glycine), exchange it into an amine-free buffer.[1] The protein concentration should be between 1-5 mg/mL.[9]

  • Prepare TCO-NHS Ester Stock: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8][9]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[9][10] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[7]

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[1][8]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or through dialysis.[7][8] The TCO-labeled protein is now ready for conjugation.

Protocol 2: Labeling of Proteins with Tetrazine-NHS Ester

This protocol is analogous to Protocol 1 but uses a Tetrazine-NHS ester to functionalize the protein.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Methyl-tetrazine-PEGx-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Buffer Exchange: Perform a buffer exchange for the protein into an amine-free buffer as described in Protocol 1.

  • Prepare Tetrazine-NHS Ester Stock: Immediately before use, prepare a 10-20 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.[10]

  • Labeling Reaction: To 100 µg of your protein, add a 10- to 20-fold molar excess of the Tetrazine-NHS ester.[5][10] Incubate the mixture for 60 minutes at room temperature.[1][5]

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[10]

  • Purification: Purify the tetrazine-labeled protein from excess reagent using a spin desalting column.[1][5]

Protocol 3: TCO-Tetrazine Protein-Protein Conjugation

This protocol describes the final ligation step between the TCO-functionalized and tetrazine-functionalized proteins.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein (from Protocol 2)

  • Reaction Buffer (e.g., PBS, pH 7.4)[7]

Procedure:

  • Reactant Preparation: Prepare both the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.[7]

  • Reactant Calculation: Determine the volumes of each protein solution needed to achieve the desired molar ratio. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled protein is often recommended.[7][8]

  • Conjugation: Mix the two protein solutions.[7]

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[7] For less reactive partners, the incubation can be extended up to 2 hours or performed overnight at 4°C.[7]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[1][7]

  • Storage: Store the final conjugate at 4°C until further use.[1][7]

Protocol 4: Monitoring Reaction Progress by UV-Vis Spectroscopy

The TCO-tetrazine reaction can be conveniently monitored by observing the disappearance of the tetrazine's characteristic color and corresponding absorbance peak.[5]

Procedure:

  • Prepare Stock Solutions: Create stock solutions of your tetrazine and TCO reagents in a suitable solvent like DMSO or DMF.[11]

  • Determine Molar Extinction Coefficient: In the chosen reaction buffer (e.g., PBS), accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), which is typically between 510 and 550 nm.[1][5][11]

  • Initiate Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in a spectrophotometer and begin recording data. To start the reaction, add the tetrazine solution, mix quickly and thoroughly, and continue recording.[11]

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[11][12] The rate constant can be calculated by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation.[11][12]

Troubleshooting

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Conjugation Yield c1 Suboptimal Stoichiometry start->c1 c2 Reactant Degradation start->c2 c3 Steric Hindrance start->c3 c4 Low Reactant Concentration start->c4 s1 Optimize molar ratio (try 1.5-2x excess of one reactant) c1->s1 s2 Use freshly prepared reagents; check storage conditions c2->s2 s3 Incorporate a flexible PEG spacer into the linker design c3->s3 s4 Increase reactant concentrations c4->s4

Troubleshooting logic for low conjugation yield.
IssuePossible CauseRecommended Solution(s)
No or Poor Labeling with NHS Ester Hydrolyzed NHS-ester.Allow reagent to equilibrate to room temperature before opening. Use high-quality, anhydrous solvents (DMSO, DMF) for stock solutions.[8]
Amine-contaminants in buffer (e.g., Tris, glycine).Buffer exchange proteins into an amine-free buffer (e.g., PBS) before labeling.[8]
Slow Reaction Rate or Low Product Yield Incorrect stoichiometry.Empirically optimize the molar ratio. A slight excess (1.5-2 fold) of one reactant can drive the reaction to completion.[11][7]
Degradation of reactants.Tetrazines can be susceptible to degradation in aqueous media. TCOs can degrade with thiols or UV light. Use freshly prepared solutions and store reagents properly (desiccated, protected from light).[11]
Steric hindrance.If reactive moieties are attached to bulky molecules, steric hindrance can slow the reaction. Incorporate a flexible spacer (e.g., PEG) to improve accessibility.[11]
Precipitation of Reactants or Product Poor aqueous solubility.Use PEGylated linkers on the tetrazine or TCO to enhance solubility in aqueous buffers.[11]

Conclusion

For researchers engaged in bioconjugation, the TCO-tetrazine ligation offers a superior method characterized by its exceptional speed, biocompatibility, and specificity.[12] Its key advantages over other click chemistry reactions, especially for in vivo and live-cell applications, are significant.[2][12] The capacity to execute rapid and clean conjugations at low concentrations without the need for cytotoxic catalysts has cemented its role as an indispensable tool in chemical biology, drug development, and molecular imaging.[2][12]

References

Application Notes & Protocols: Surface Functionalization Using N-(TCO)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface functionalization is a cornerstone of modern biotechnology, enabling the development of advanced biosensors, microarrays, and targeted drug delivery systems.[][2][3] A critical aspect of this process is the stable, oriented, and biocompatible immobilization of biomolecules onto a substrate.[4] This document provides a detailed guide to using N-(TCO)-N-bis(PEG4-acid), a branched linker molecule, for robust surface modification.

This linker leverages two key technologies:

  • Polyethylene (B3416737) Glycol (PEG) Spacers: The dual PEG4 arms provide a hydrophilic spacer that reduces non-specific protein adsorption (biofouling), enhances the solubility of conjugated molecules, and minimizes steric hindrance, making the reactive group more accessible.[5][6][7][8]

  • Trans-Cyclooctene (B1233481) (TCO) Moiety: The TCO group is a key component in one of the fastest and most specific bioorthogonal "click chemistry" reactions: the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with a tetrazine (Tz) partner.[9][10][11] This reaction is highly efficient, proceeds rapidly under physiological conditions without a metal catalyst, and is exceptionally selective, making it ideal for use in complex biological environments.[9][12][13][14]

The N-(TCO)-N-bis(PEG4-acid) molecule features two terminal carboxylic acid groups, which can be activated to react with primary amines on a suitably prepared surface (e.g., aminosilane-coated glass or gold). Once the linker is covalently attached, the exposed TCO group serves as a handle for the specific and stable immobilization of any tetrazine-modified biomolecule.

Principle of the Method

The surface functionalization process is a two-stage procedure.

  • Linker Immobilization: The two carboxylic acid groups on the N-(TCO)-N-bis(PEG4-acid) molecule are first activated using a carbodiimide (B86325) crosslinker, typically N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of N-Hydroxysuccinimide (NHS). This forms a highly reactive NHS ester. This activated linker is then reacted with a surface presenting primary amine groups, forming stable amide bonds.

  • Biomolecule Conjugation: The now TCO-functionalized surface is ready for the final step. A solution containing a tetrazine-modified biomolecule (e.g., protein, antibody, oligonucleotide) is introduced. The TCO and tetrazine groups rapidly and specifically react via iEDDA ligation, covalently attaching the biomolecule to the surface.[10][12]

Caption: Reaction principle for surface functionalization.

Experimental Protocols

This section provides detailed protocols for the functionalization of amine-presenting surfaces.

This protocol details the covalent attachment of the TCO linker to a surface with primary amine groups (e.g., aminosilane-coated glass slides or amine-functionalized biosensor chips).

Materials:

  • Amine-functionalized surface

  • N-(TCO)-N-bis(PEG4-acid) (MW: ~665.8 g/mol )[15]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Washing Buffer: 1X PBS with 0.05% Tween-20 (PBST)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

Procedure:

  • Surface Preparation:

    • Thoroughly clean the amine-functionalized surface by sonicating in ethanol (B145695) and then DI water for 10 minutes each.

    • Dry the surface under a stream of nitrogen gas.

    • Equilibrate the surface by washing with Coupling Buffer.

  • Linker Activation:

    • Note: This step should be performed immediately before use as the activated NHS ester is moisture-sensitive and hydrolyzes over time.[16]

    • Prepare a 10 mg/mL solution of N-(TCO)-N-bis(PEG4-acid) in anhydrous DMSO.

    • In a separate tube, prepare a fresh solution of 100 mM EDC and 25 mM NHS in cold Activation Buffer.

    • Mix the TCO-acid solution with the EDC/NHS solution at a 1:1 volume ratio. For example, mix 50 µL of the TCO-acid solution with 50 µL of the EDC/NHS solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Linker Conjugation:

    • Aspirate the buffer from the prepared amine surface.

    • Immediately apply the activated TCO-linker solution to the surface, ensuring complete coverage.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

  • Washing and Quenching:

    • Remove the linker solution.

    • Wash the surface three times with PBST to remove unreacted linker and by-products (EDC, NHS).

    • (Recommended) To block any unreacted amine sites on the surface and deactivate remaining NHS esters, incubate the surface with Quenching Buffer for 30 minutes at room temperature.

    • Wash the surface three times with PBST and finally rinse with DI water.

    • Dry the surface under a stream of nitrogen. The surface is now TCO-functionalized and can be stored under an inert atmosphere at 4°C for several weeks or used immediately.

Table 1: Summary of Quantitative Data for Linker Immobilization

ParameterRecommended ValueNotes
Linker Concentration5-10 mg/mL in DMSOHigher concentrations can increase surface density.
EDC Concentration100 mMPrepared fresh in cold Activation Buffer.
NHS Concentration25 mMPrepared fresh with EDC.
Activation Time15-30 minutesLonger times may lead to hydrolysis of NHS esters.
Conjugation pH7.2-7.5 (PBS)Optimal for amide bond formation.
Conjugation Time2-4 hours (RT) or Overnight (4°C)Longer incubation can improve coupling efficiency.
Quenching Agent1 M Tris or Ethanolamine, pH 8.0-8.5Deactivates residual reactive groups.

This protocol describes the "click" reaction to attach an azide-containing biomolecule to the TCO-functionalized surface prepared in Protocol 1.

Materials:

  • TCO-functionalized surface (from Protocol 1)

  • Tetrazine-modified biomolecule (e.g., protein, antibody, peptide)

  • Reaction Buffer: 1X PBS, pH 7.4

  • Washing Buffer: 1X PBST

Procedure:

  • Prepare Biomolecule Solution:

    • Dissolve the tetrazine-modified biomolecule in the Reaction Buffer to the desired final concentration. The optimal concentration depends on the biomolecule and application and may require titration (typically in the range of 10-100 µg/mL).[17]

  • Immobilization Reaction:

    • Apply the biomolecule solution to the TCO-functionalized surface.

    • Incubate for 30-60 minutes at room temperature. The TCO-tetrazine reaction is extremely fast, and longer incubation times are often unnecessary.[9][10][12]

  • Final Washing:

    • Remove the biomolecule solution.

    • Wash the surface thoroughly with PBST (at least 3-5 times) to remove any non-covalently bound molecules.

    • Rinse with DI water and dry with nitrogen or use immediately in the desired application.

Table 2: Summary of Quantitative Data for Biomolecule Immobilization

ParameterRecommended ValueNotes
Biomolecule Concentration10-100 µg/mLApplication-dependent; should be optimized.
Reaction BufferPBS, pH 7.4Reaction is efficient in a pH range of 6-9.[12]
Reaction Time30-60 minutesKinetics are very rapid (k > 800 M⁻¹s⁻¹).[9]
Reaction TemperatureRoom Temperature (20-25°C)Reaction also proceeds efficiently at 4°C.
Molar Ratio (Surface TCO:Tz-Biomolecule)Excess surface TCOEnsures efficient capture of the biomolecule.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from a bare substrate to a fully functionalized surface ready for analysis.

G cluster_prep Surface Preparation cluster_linker Linker Immobilization (Protocol 1) cluster_bio Biomolecule Conjugation (Protocol 2) start Bare Substrate (e.g., Glass, Gold) amine_func Amine Functionalization (e.g., Silanization with APTES) start->amine_func Step 1 clean Clean & Equilibrate (Ethanol, H₂O, PBS) amine_func->clean Step 2 activate Activate TCO-Acid with EDC/NHS clean->activate conjugate Incubate Surface with Activated Linker activate->conjugate Step 3 wash_quench Wash & Quench (PBST, Tris/Ethanolamine) conjugate->wash_quench Step 4 tco_surface TCO-Functionalized Surface wash_quench->tco_surface Step 5 add_bio Incubate with Tetrazine-Biomolecule tco_surface->add_bio final_wash Final Wash (PBST) add_bio->final_wash Step 6 final_surface Final Bio-Functionalized Surface final_wash->final_surface Step 7

Caption: Step-by-step experimental workflow diagram.

Applications and Considerations

This surface functionalization strategy is highly versatile and can be applied to a wide range of fields:

  • Biosensor Development: Covalently immobilize antibodies, enzymes, or nucleic acids onto sensor chips for techniques like Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), or electrochemical sensing.[2] The oriented attachment can significantly improve sensor sensitivity and performance.[17]

  • Microarray Fabrication: Create high-density protein or peptide arrays for screening studies.[18] The high efficiency of the click reaction allows for immobilization even at low concentrations.[10]

  • Cell-Based Assays: Functionalize cell culture substrates with specific ligands (e.g., RGD peptides) to study cell adhesion, signaling, and behavior.[19]

  • Drug Delivery and Nanoparticle Functionalization: Modify the surface of nanoparticles to attach targeting ligands for drug delivery applications.[][13][20]

Key Considerations:

  • Surface Chemistry: The protocol assumes a surface with available primary amine groups. Substrates like glass or silica (B1680970) can be readily functionalized with aminosilanes (e.g., APTES).[6] Gold surfaces can be modified using amine-terminated thiols.

  • Biomolecule Modification: The biomolecule of interest must be pre-functionalized with a tetrazine moiety. Various tetrazine-NHS esters and other crosslinkers are commercially available for this purpose.

  • Troubleshooting: Low signal or high background can be addressed by optimizing reagent concentrations, incubation times, and washing steps. Incomplete quenching can lead to non-specific binding. Ensure the freshness of EDC/NHS solutions for efficient linker activation.

References

Application Notes and Protocols for N-(TCO)-N-bis(PEG4-acid) in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(TCO)-N-bis(PEG4-acid) is a branched, heterobifunctional linker designed for advanced bioconjugation strategies in targeted drug delivery. This reagent incorporates a trans-cyclooctene (B1233481) (TCO) group, a highly reactive dienophile for bioorthogonal chemistry, and two terminal carboxylic acid groups. The TCO moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner, a reaction commonly referred to as TCO-tetrazine ligation.[1] This "click chemistry" reaction proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[2][3]

The dual PEG4-acid functionalities offer a versatile platform for conjugating two molecules of interest, such as imaging agents or therapeutic payloads, to a single TCO core. The polyethylene (B3416737) glycol (PEG) spacers enhance aqueous solubility and reduce steric hindrance.[4] These features make N-(TCO)-N-bis(PEG4-acid) a powerful tool for constructing next-generation antibody-drug conjugates (ADCs) and other targeted delivery systems, particularly in pretargeting strategies.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of N-(TCO)-N-bis(PEG4-acid) is provided in the table below.

PropertyValueReference
Chemical Formula C31H55NO14[7][8]
Molecular Weight 665.8 g/mol [7][8]
Purity >95%[7]
Solubility Water, DMSO, DMF, DCM[7]
Storage Conditions -20°C, protected from light[7]

Key Applications in Targeted Drug Delivery

The unique structure of N-(TCO)-N-bis(PEG4-acid) lends itself to several innovative applications in targeted drug delivery:

  • Pretargeted Drug Delivery: A targeting moiety, such as a monoclonal antibody, functionalized with a tetrazine can be administered first. After accumulation at the target site and clearance from circulation, the N-(TCO)-N-bis(PEG4-acid) linker, carrying one or two drug molecules, is administered. The rapid TCO-tetrazine ligation ensures specific drug delivery to the target, minimizing off-target toxicity.[5][6]

  • High Drug-to-Antibody Ratio (DAR) Conjugates: The "bis-acid" functionality allows for the attachment of two payload molecules to a single TCO linker. This can be used to create ADCs with a controlled and potentially higher DAR.

  • Dual-Payload Delivery: The two carboxylic acid groups can be conjugated to two different therapeutic agents, enabling combination therapy with a single delivery system.

  • Theranostic Agents: One carboxylic acid can be attached to a therapeutic agent, and the other to an imaging agent, creating a single molecule for simultaneous therapy and diagnosis.

Quantitative Data

TCO-Tetrazine Reaction Kinetics

The TCO-tetrazine ligation is renowned for its rapid kinetics, which is a significant advantage for in vivo applications where reactant concentrations are low. The second-order rate constants are among the fastest known in bioorthogonal chemistry.[2][9]

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
TCO - 3-methyl-6-phenyl-tetrazine23,800 ± 400[10]
TCO - dipyridyl-tetrazine57.70[11]
TCO - dimethyl-tetrazine0.54[11]
General TCO-Tetrazine> 800[2]
In Vivo Biodistribution and Tumor Uptake

Preclinical studies using TCO-modified antibodies and tetrazine-labeled payloads have demonstrated high tumor uptake and favorable biodistribution profiles. The following table summarizes representative data from a study using a TCO-modified anti-CA19.9 mAb (5B1-TCO) and a ¹⁷⁷Lu-labeled tetrazine payload in a murine model of pancreatic cancer.[5]

Tissue% Injected Dose per Gram (%ID/g) at 72h post-injection
Tumor 12.0 ± 5.3
Blood 1.5 ± 0.4
Liver 2.1 ± 0.5
Kidneys 1.8 ± 0.6
Spleen 0.8 ± 0.2
Muscle 0.4 ± 0.1

Data adapted from a study by Houghton et al. (2017).[5]

Experimental Protocols

Protocol 1: Activation of N-(TCO)-N-bis(PEG4-acid) and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid groups of N-(TCO)-N-bis(PEG4-acid) to form NHS esters, followed by conjugation to a payload containing a primary amine.

Materials:

  • N-(TCO)-N-bis(PEG4-acid)

  • Amine-containing payload (e.g., cytotoxic drug, fluorescent dye)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Reaction Buffer: 0.1 M MES, pH 6.0 (for EDC/sulfo-NHS in aqueous conditions)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of N-(TCO)-N-bis(PEG4-acid):

    • Dissolve N-(TCO)-N-bis(PEG4-acid) (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (2.2 equivalents) and EDC (2.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the N-(TCO)-N-bis(PEG4-NHS ester). The reaction progress can be monitored by LC-MS.

  • Conjugation to Amine-Containing Payload:

    • In a separate flask, dissolve the amine-containing payload (2 equivalents) in anhydrous DMF or DMSO.

    • If the payload is a salt, add DIPEA (3-4 equivalents) to neutralize.

    • Slowly add the activated N-(TCO)-N-bis(PEG4-NHS ester) solution to the payload solution.

    • Stir the reaction mixture at room temperature for 4 hours to overnight, protected from light.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting TCO-linker-payload conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the TCO-linker-payload conjugate by LC-MS and NMR.

Protocol 2: Pretargeted Antibody-Drug Conjugate (ADC) Formation via TCO-Tetrazine Ligation

This protocol describes the in vitro or in vivo "click" reaction between a tetrazine-modified antibody and the TCO-linker-payload synthesized in Protocol 1.

Materials:

  • Tetrazine-modified monoclonal antibody (mAb-Tz)

  • TCO-linker-payload conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-linker-payload conjugate in PBS (a small amount of DMSO can be used for initial dissolution, not to exceed 5-10% of the final reaction volume).

    • Add a 1.5 to 5-fold molar excess of the TCO-linker-payload conjugate to the mAb-Tz solution in PBS.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes. The reaction is typically very fast.

  • Purification:

    • Purify the resulting ADC from the excess TCO-linker-payload conjugate and other small molecule impurities using a size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column).

  • Characterization:

    • Determine the final ADC concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy if the drug has a distinct absorbance.

Protocol 3: Determination of Degree of Labeling (DOL) for TCO-Modified Antibodies

This protocol describes a general method for determining the number of TCO molecules conjugated to an antibody.

Materials:

  • TCO-modified antibody

  • Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-AF488) with a known extinction coefficient

  • UV-Vis spectrophotometer

  • SEC column for purification

Procedure:

  • Reaction:

    • React a known concentration of the TCO-modified antibody with an excess of the tetrazine-dye.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted tetrazine-dye using an SEC column.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and the maximum absorbance wavelength of the dye (A_max).

  • Calculation of DOL:

    • Calculate the concentration of the dye using its molar extinction coefficient (ε_dye) at A_max.

      • Concentration_dye (M) = A_max / ε_dye

    • Calculate the concentration of the antibody. A correction factor (CF) for the dye's absorbance at 280 nm is needed.

      • CF = A₂₈₀_dye / A_max_dye

      • Corrected A₂₈₀ = A₂₈₀ - (A_max * CF)

      • Concentration_antibody (M) = Corrected A₂₈₀ / ε_antibody

    • Calculate the DOL.

      • DOL = Concentration_dye / Concentration_antibody

Visualizations

experimental_workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Preparation cluster_adc_formation ADC Formation & Characterization tco_acid N-(TCO)-N-bis(PEG4-acid) activation Activation (EDC/NHS) tco_acid->activation conjugation1 Conjugation activation->conjugation1 payload Amine-Payload (x2) payload->conjugation1 tco_payload TCO-bis(Payload) conjugation1->tco_payload purification1 Purification (HPLC) tco_payload->purification1 click_reaction TCO-Tetrazine Ligation purification1->click_reaction Purified Linker-Payload mab Monoclonal Antibody (mAb) conjugation2 Conjugation mab->conjugation2 tz_nhs Tetrazine-NHS ester tz_nhs->conjugation2 mab_tz mAb-Tetrazine conjugation2->mab_tz purification2 Purification (SEC) mab_tz->purification2 purification2->click_reaction Purified mAb-Tetrazine adc Antibody-Drug Conjugate (ADC) click_reaction->adc purification3 Purification (SEC) adc->purification3 characterization Characterization (DAR, etc.) purification3->characterization

Caption: Experimental workflow for ADC synthesis using N-(TCO)-N-bis(PEG4-acid).

pretargeting_workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Delivery & Ligation cluster_outcome Outcome injection1 Inject Tetrazine-modified Antibody (mAb-Tz) accumulation mAb-Tz accumulates at tumor site injection1->accumulation clearance Unbound mAb-Tz clears from circulation accumulation->clearance injection2 Inject TCO-bis(Payload) distribution TCO-bis(Payload) distributes systemically injection2->distribution ligation Rapid in vivo ligation at tumor site distribution->ligation drug_release Localized drug release and therapeutic effect ligation->drug_release clearance2 Unbound TCO-bis(Payload) rapidly clears ligation->clearance2 min_toxicity Minimized systemic toxicity drug_release->min_toxicity clearance2->min_toxicity

Caption: Pretargeting strategy using TCO-tetrazine bioorthogonal chemistry.

References

Application Notes and Protocols for Creating Multivalent Scaffolds with N-(TCO)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapeutics and advanced diagnostics increasingly relies on the principle of multivalency, where multiple ligands are presented on a single scaffold to enhance binding affinity and avidity to cellular receptors. N-(TCO)-N-bis(PEG4-acid) is a branched, heterobifunctional linker designed to facilitate the creation of such multivalent scaffolds. This molecule features a highly reactive trans-cyclooctene (B1233481) (TCO) group for exceptionally fast and specific bioorthogonal ligation with tetrazine-modified molecules.[1][2][3][4][5] Additionally, it possesses two terminal carboxylic acid groups, which can be activated for covalent attachment to amine-containing molecules, such as proteins, peptides, or small molecule drugs.[6][7]

The polyethylene (B3416737) glycol (PEG) spacers incorporated into the structure improve solubility and biocompatibility while providing spatial separation between the conjugated molecules.[1] This document provides detailed protocols for the use of N-(TCO)-N-bis(PEG4-acid) in constructing multivalent systems and presents example data for characterization.

Core Applications

  • Drug Delivery: Assembling multivalent drug carriers to enhance targeting and cellular uptake.[1][8]

  • Molecular Imaging: Creating high-avidity probes for in vivo imaging and diagnostics.[1][2]

  • Bioconjugation: Precise labeling of antibodies and proteins without compromising their function.[1]

  • Immuno-Oncology: Developing scaffolds that can co-engage multiple immune cell receptors.

Chemical Properties and Handling

PropertyValueReference
Full Name N-(trans-cyclooctenyl)-N-bis(PEG4-acid)[6][9]
Molecular Formula C31H55NO14[6][9]
Molecular Weight 665.8 g/mol [6][9]
Purity >95%[6][10]
Solubility Water, DMSO, DMF, DCM[6]
Storage Store at -20°C for long-term stability.[6]
Handling TCO compounds have a finite half-life and can isomerize to the less reactive cis-cyclooctene (CCO). It is not recommended for long-term storage.[11] Allow the vial to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can hydrolyze the compound.[12]

Experimental Protocols

Protocol 1: Activation of N-(TCO)-N-bis(PEG4-acid) and Conjugation to an Amine-Containing Molecule (e.g., Antibody)

This protocol describes the creation of a divalent scaffold by attaching two amine-containing molecules to the N-(TCO)-N-bis(PEG4-acid) linker. This is achieved by activating the carboxylic acid groups to form N-hydroxysuccinimide (NHS) esters, which then react with primary amines.[10][13]

Materials:

  • N-(TCO)-N-bis(PEG4-acid)

  • Amine-containing molecule (e.g., monoclonal antibody, peptide) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) columns (e.g., PD-10 or Zeba Spin Desalting Columns) for purification

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be buffer-exchanged into the reaction buffer (0.1 M sodium bicarbonate, pH 8.5).[13] This can be done using SEC columns. Adjust the antibody concentration to 1-2 mg/mL.[]

  • Activation of N-(TCO)-N-bis(PEG4-acid): a. Dissolve N-(TCO)-N-bis(PEG4-acid) (1.2 equivalents) in anhydrous DMF. b. Add NHS (2.4 equivalents, 2 for each carboxyl group) and EDC (2.4 equivalents) to the solution.[13] c. Stir the reaction mixture at room temperature for 1-2 hours to form the N-(TCO)-N-bis(PEG4-NHS ester).[13] The reaction progress can be monitored by TLC or LC-MS.

  • Conjugation to the Antibody: a. Add a 5-20 molar excess of the activated N-(TCO)-N-bis(PEG4-NHS ester) solution to the prepared antibody solution.[13] The optimal ratio should be determined empirically for each specific antibody. b. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the resulting TCO-modified antibody conjugate from excess reagents using size-exclusion chromatography (e.g., a PD-10 desalting column).[13] b. The purified TCO-modified antibody can be concentrated using centrifugal filtration devices if necessary.[13]

  • Characterization: a. Determine the concentration of the purified conjugate using a NanoDrop spectrophotometer at 280 nm.[12] b. The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry.

Protocol 2: TCO-Tetrazine Ligation for Assembly of the Final Multivalent Construct

This protocol details the final "click" reaction, where the TCO-modified scaffold from Protocol 1 is reacted with a tetrazine-modified payload (e.g., a drug, imaging agent, or another protein). This reaction is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is extremely fast and specific.[1][2][3][15]

Materials:

  • Purified TCO-modified scaffold (from Protocol 1)

  • Tetrazine-modified molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reaction Setup: a. Dissolve the tetrazine-modified molecule in PBS or DMSO. b. Add a 1.5 to 3-fold molar excess of the tetrazine-modified molecule to the TCO-modified scaffold solution.[13]

  • Ligation Reaction: a. Incubate the mixture at room temperature for 1 hour.[3] The reaction is often complete within minutes due to the fast kinetics of the TCO-tetrazine ligation (up to 10^6 M⁻¹s⁻¹).[1][3] b. The reaction can be monitored by the disappearance of the tetrazine's characteristic color or by following the change in absorbance between 510 and 550 nm.[3]

  • Purification: a. Purify the final multivalent conjugate from the excess tetrazine-modified molecule using size-exclusion chromatography.[13]

  • Final Characterization: a. Characterize the final construct by SDS-PAGE to confirm the increase in molecular weight and by LC-MS to verify the final mass.

Quantitative Data Presentation

The following tables represent typical quantitative data that should be collected to characterize the multivalent scaffolds. The values provided are for illustrative purposes only.

Table 1: Characterization of TCO-Modified Antibody Scaffold

ParameterMethodExample Result
Antibody Concentration A280 Absorbance1.5 mg/mL
Degree of Labeling (DOL) MALDI-TOF MS1.8 TCO/antibody
Purity Size-Exclusion HPLC>95%
Binding Affinity (Pre-ligation) ELISA / SPRKd = 2.5 nM

Table 2: Characterization of Final Multivalent Conjugate

ParameterMethodExample Result
Final Conjugate Concentration A280 Absorbance1.2 mg/mL
Purity Size-Exclusion HPLC>98%
Molecular Weight Confirmation SDS-PAGE / LC-MSConfirmed
Binding Affinity (Post-ligation) ELISA / SPRKd = 0.4 nM
In Vitro Cell Cytotoxicity MTT AssayIC50 = 50 nM

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_activation Step 1: Activation & Conjugation cluster_ligation Step 2: Bioorthogonal Ligation TCO_Acid N-(TCO)-N-bis(PEG4-acid) Activated_TCO Activated N-(TCO)-N-bis(NHS ester) TCO_Acid->Activated_TCO Activation EDC_NHS EDC, NHS in DMF EDC_NHS->Activated_TCO TCO_Scaffold TCO-Functionalized Scaffold Activated_TCO->TCO_Scaffold Conjugation Antibody Amine-Containing Molecule (e.g., Antibody) Antibody->TCO_Scaffold Purification1 Purification (SEC) TCO_Scaffold->Purification1 Purified_Scaffold Purified TCO Scaffold Purification1->Purified_Scaffold Final_Conjugate Multivalent Conjugate Purified_Scaffold->Final_Conjugate TCO-Tetrazine Ligation Tetrazine_Payload Tetrazine-Modified Payload Tetrazine_Payload->Final_Conjugate Purification2 Final Purification (SEC) Final_Conjugate->Purification2

Caption: Workflow for creating a multivalent conjugate.

TCO-Tetrazine Ligation Mechanism

TCO_Tetrazine_Ligation cluster_reaction Inverse Electron-Demand Diels-Alder TCO TCO-Scaffold Plus + TCO->Plus Tetrazine Tetrazine-Payload Intermediate Dihydropyridazine Intermediate Tetrazine->Intermediate [4+2] Cycloaddition Plus->Tetrazine N2 N₂ Gas Intermediate->N2 Final_Product Stable Conjugate Intermediate->Final_Product Retro-Diels-Alder Multivalent_Targeting Mono_Ligand Single Ligand Mono_Receptor Receptor Mono_Ligand->Mono_Receptor Low Affinity (Fast Off-Rate) Multi_Scaffold Multivalent Scaffold Multi_Receptor1 Receptor Multi_Scaffold->Multi_Receptor1 High Avidity (Slow Off-Rate) Multi_Receptor2 Receptor Multi_Scaffold->Multi_Receptor2

References

Application Notes and Protocols for N-(TCO)-N-bis(PEG4-acid) in Diagnostic Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-(TCO)-N-bis(PEG4-acid) for the development of diagnostic probes. This reagent is a branched molecule featuring a terminal trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click" chemistry and two terminal carboxylic acid groups for covalent conjugation to biomolecules. The inclusion of two polyethylene (B3416737) glycol (PEG4) spacers enhances solubility and reduces steric hindrance.[1][2][3]

The primary application of this reagent is in two-step pretargeted imaging strategies.[4][5] First, a biomolecule, such as an antibody, is modified with the TCO group using the reagent's carboxylic acid functionalities. This TCO-modified antibody is administered and allowed to accumulate at a specific target in vivo. Subsequently, a small, fast-clearing imaging agent carrying a tetrazine (Tz) moiety is introduced. The tetrazine rapidly and specifically reacts with the TCO group on the antibody via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, leading to a high-contrast image of the target area.[6][7][8] This bioorthogonal approach allows for the use of short-lived radioisotopes for imaging, reducing the radiation dose to the patient compared to using directly labeled antibodies.[4][9]

Key Features of N-(TCO)-N-bis(PEG4-acid):
  • Bioorthogonal Reactivity: The TCO group enables highly specific and rapid conjugation to tetrazine-modified molecules under physiological conditions without the need for a catalyst.[1][6]

  • Bifunctional Conjugation: The two carboxylic acid groups allow for covalent attachment to primary amines on proteins and other biomolecules after activation.[2][10]

  • PEG Spacers: The hydrophilic PEG4 linkers improve the solubility of the reagent and the resulting conjugate, minimize aggregation, and reduce steric hindrance.[1][11][12]

Quantitative Data Summary

The efficiency of diagnostic probe development using N-(TCO)-N-bis(PEG4-acid) is dependent on both the initial conjugation to the biomolecule and the subsequent bioorthogonal ligation. The following tables summarize key quantitative data for these processes.

Table 1: TCO-Tetrazine Ligation Kinetics and Conditions

ParameterValueConditionsSource
Second-Order Rate Constant (k) Up to 106 M⁻¹s⁻¹General range for TCO-tetrazine reactions[6][13][14]
~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO[13]
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO[13]
Reaction pH 6.0 - 9.0PBS buffer for bioorthogonal ligation[6][13][15]
Reaction Temperature Room Temperature, 4°C, or 37°CDependent on the specific application[13]
Reaction Time 10 - 60 minutesFor TCO-tetrazine conjugation[13][15]

Table 2: Recommended Conditions for Biomolecule Conjugation via Amine Coupling

ParameterValueConditionsSource
Protein Concentration 1 - 10 mg/mLFor efficient labeling[16][17]
Molar Excess of Labeling Reagent 10 to 20-foldFor protein concentrations ≥ 5 mg/mL[1][15]
20 to 50-foldFor protein concentrations < 5 mg/mL[15]
Reaction pH for NHS Ester Coupling 8.3 - 8.50.1 M Sodium Bicarbonate Buffer[17][18][19]
Reaction Time for NHS Ester Coupling 1 - 4 hours at room temperature or overnight at 4°CProtect from light if using a light-sensitive label[16]
Final DMSO/DMF Concentration < 10%To avoid protein denaturation[16]

Experimental Protocols

Protocol 1: Two-Step Conjugation of N-(TCO)-N-bis(PEG4-acid) to an Antibody

This protocol first activates the carboxylic acid groups of N-(TCO)-N-bis(PEG4-acid) to form reactive NHS esters, which then readily couple to primary amines on the antibody.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • N-(TCO)-N-bis(PEG4-acid)[2]

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[17]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[20]

  • Spin desalting columns[20]

Step 1: Activation of N-(TCO)-N-bis(PEG4-acid)

  • Prepare a 10 mM stock solution of N-(TCO)-N-bis(PEG4-acid) in anhydrous DMSO.

  • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.

  • In a microcentrifuge tube, combine the N-(TCO)-N-bis(PEG4-acid) stock solution with the EDC and NHS stock solutions at a molar ratio of 1:1.2:1.2 (TCO-reagent:EDC:NHS).

  • Incubate the activation reaction for 15-30 minutes at room temperature. This activated NHS ester solution should be used immediately.

Step 2: Antibody Conjugation

  • Prepare the antibody solution in the Reaction Buffer at a concentration of 2-5 mg/mL.[18] Ensure the buffer is free of primary amines (e.g., Tris or glycine).[20]

  • Add the freshly activated N-(TCO)-N-bis(PEG4-NHS ester) solution to the antibody solution. The final molar excess of the TCO reagent over the antibody should be between 10- and 50-fold, depending on the antibody concentration (see Table 2).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[20]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[20]

  • Purify the TCO-modified antibody from excess reagent and byproducts using a spin desalting column equilibrated with PBS.[20]

  • Determine the concentration and degree of labeling of the purified TCO-antibody conjugate.

Protocol 2: Pretargeted Cell Imaging using a TCO-Modified Antibody

This protocol outlines the use of the TCO-modified antibody for in vitro cell imaging.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • Cells expressing the target antigen

  • Tetrazine-fluorophore conjugate

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Seed the cells in a suitable imaging plate or chamber slide and grow to the desired confluency.

  • Wash the cells with PBS.

  • Incubate the cells with the TCO-modified antibody diluted in blocking buffer for 1 hour at 37°C. The optimal concentration of the antibody should be determined empirically.

  • Wash the cells three times with cold PBS to remove any unbound antibody.[8]

  • Prepare a working solution of the tetrazine-fluorophore conjugate in cell culture medium (typically 1-10 µM).[8]

  • Add the tetrazine-containing medium to the cells and incubate for 15-60 minutes at 37°C.[8]

  • Wash the cells with PBS to remove the unbound tetrazine-fluorophore.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Visualizations

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation TCO_acid N-(TCO)-N-bis(PEG4-acid) Two -COOH groups EDC_NHS EDC / NHS Activates -COOH TCO_acid->EDC_NHS Add TCO_NHS Activated TCO Reagent Two -NHS ester groups EDC_NHS->TCO_NHS Forms Antibody Antibody Primary amines (-NH2) TCO_NHS->Antibody Reacts with TCO_Antibody TCO-Antibody Conjugate Stable Amide Bond Antibody->TCO_Antibody

Caption: Workflow for Antibody Conjugation.

G TCO_Ab 1. Administer TCO-Antibody Accumulation 2. Antibody Accumulates at Target (e.g., Tumor) TCO_Ab->Accumulation Clearance 3. Unbound Antibody Clears from Circulation Accumulation->Clearance Tz_Probe 4. Administer Tetrazine Probe (e.g., Tz-Fluorophore) Clearance->Tz_Probe Ligation 5. In Vivo Bioorthogonal Ligation (TCO + Tetrazine) Tz_Probe->Ligation Imaging 6. Imaging of Target Site Ligation->Imaging

Caption: Pretargeted Imaging Workflow.

G TCO TCO (on Antibody) Plus + TCO->Plus Tetrazine Tetrazine (on Probe) Product Stable Dihydropyridazine + N2 Tetrazine->Product IEDDA Reaction (fast, specific) Plus->Tetrazine

Caption: TCO-Tetrazine Bioorthogonal Ligation.

References

Troubleshooting & Optimization

Preventing isomerization of TCO linker to cis-cyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of trans-cyclooctene (B1233481) (TCO) linkers to their inactive cis-cyclooctene (CCO) form.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or no reactivity of TCO-modified molecule in subsequent ligation reactions (e.g., with tetrazine). Isomerization of the TCO linker to the unreactive cis-cyclooctene (CCO) isomer.1. Verify Storage Conditions: Ensure the TCO linker and TCO-conjugated molecules are stored at or below -20°C, desiccated, and protected from light. For long-term storage, -80°C is recommended. 2. Check Experimental Conditions: Avoid prolonged exposure to ambient temperatures, high pH, and sources of free radicals. 3. Analyze for Isomerization: If possible, use analytical techniques such as ¹H NMR or HPLC to quantify the presence of the CCO isomer.
Gradual loss of TCO reactivity over time in biological media (e.g., cell culture media, serum). 1. Thiol-Promoted Isomerization: Cysteine and other thiols present in biological media can catalyze the isomerization of TCO to CCO.[1][2] 2. Metal-Catalyzed Isomerization: Copper-containing proteins in serum have been shown to mediate the trans-to-cis isomerization.[1][2][3][4] 3. Degradation Products in Media: Degradation products of vitamins, such as thiamine, in cell culture media can also contribute to isomerization.1. Use Stabilized TCO Derivatives: Consider using more stable TCO derivatives such as d-TCO or those with increased steric hindrance around the cyclooctene (B146475) ring.[1] 2. Include a Radical Inhibitor: The use of a radical inhibitor like Trolox may help suppress thiol-promoted isomerization.[2] 3. Minimize Incubation Time: Reduce the time the TCO-conjugated molecule is exposed to the biological medium before the ligation reaction.
Inconsistent results between experimental batches. 1. Variability in Reagent Handling: Inconsistent thawing/freezing cycles or exposure to ambient conditions. 2. Reagent Age and Quality: Degradation of the TCO linker stock over time.1. Standardize Protocols: Implement a strict protocol for handling TCO reagents, including aliquoting to avoid multiple freeze-thaw cycles. 2. Use Fresh Reagents: Whenever possible, use freshly prepared TCO-conjugated molecules for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of TCO to CCO isomerization?

A1: The isomerization of the high-energy trans-cyclooctene (TCO) to the more stable cis-cyclooctene (CCO) is a key pathway for the deactivation of TCO linkers. This process can be accelerated by several factors, including the presence of thiols, copper-containing proteins, and certain degradation products in cell culture media.[1][2][5]

Q2: How should I store my TCO linkers and TCO-conjugated biomolecules?

A2: Proper storage is critical to maintaining the integrity of TCO linkers. For solid forms of TCO linkers, storage at -20°C for up to 3 years is often recommended.[6] When in solvent, it is best to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] It is also advisable to desiccate the product.[8]

Q3: Can the isomerization be reversed?

A3: While the photochemical isomerization of cis-cyclooctene to trans-cyclooctene is a key step in the synthesis of TCO linkers, this is not a practical method for reversing the isomerization once the TCO is conjugated to a biomolecule.[1][9] Therefore, prevention of isomerization is the primary strategy.

Q4: Are some TCO derivatives more stable than others?

A4: Yes, the stability of TCO linkers can be influenced by their chemical structure. For instance, cis-dioxolane-fused trans-cyclooctene (d-TCO) has shown improved stability in aqueous solutions compared to the more reactive s-TCO.[1] Additionally, increasing the steric hindrance near the TCO tag can impede isomerization.[3]

Q5: What impact does pH have on TCO stability?

A5: While the effect of pH on the direct isomerization of TCO is not extensively documented in the provided results, it is known that the stability of other components of a linker system, such as NHS esters used for conjugation, can be pH-dependent.[10] Furthermore, the rate of some TCO-tetrazine click-to-release reactions can be pH-dependent.[11][12] It is generally advisable to perform conjugations and subsequent reactions under mild pH conditions (pH 6-9).[13]

Quantitative Data on TCO Stability

TCO DerivativeConditionObservationReference
s-TCO conjugated to a mAbin vivoHalf-life of 0.67 days.[1]
d-TCOPhosphate-buffered D₂O, room temperatureNo degradation or isomerization observed for up to 14 days.[1]
d-TCOHuman serum, room temperature> 97% remained as the trans-isomer after 4 days.[1]
d-TCOIn the presence of thiols (pH 7.4)43% isomerization after 5 hours.[1]
TCO50% fresh mouse serum, 37°CAlmost complete conversion to the cis-isomer within 7 hours.[2]

Experimental Protocol: Handling and Storage of TCO Linkers

This protocol provides a general guideline for the proper handling and storage of TCO linkers to minimize isomerization.

1. Reagent Reception and Initial Storage:

  • Upon receiving the TCO linker, immediately store it at the recommended temperature, typically -20°C or -80°C, in a desiccated environment.

  • Avoid exposing the reagent to light for extended periods.

2. Aliquoting:

  • To prevent multiple freeze-thaw cycles, it is recommended to aliquot the TCO linker into smaller, single-use volumes.

  • If the linker is in a solid form, it can be dissolved in an appropriate anhydrous solvent (e.g., DMSO, DMF) prior to aliquoting.

3. Thawing and Use:

  • When ready to use an aliquot, allow it to warm to room temperature before opening the vial to prevent condensation of moisture inside.

  • Use the thawed aliquot immediately for your conjugation reaction.

4. Bioconjugation Reaction:

  • Perform the conjugation reaction under optimized conditions, typically at room temperature.

  • Minimize the reaction time to what is necessary for efficient conjugation to reduce the risk of isomerization in the reaction buffer.

5. Storage of TCO-Conjugated Molecules:

  • After purification, store the TCO-conjugated biomolecule at -80°C for long-term storage or -20°C for short-term storage.

  • If possible, store in a buffer that is free of thiols or other components that may promote isomerization.

Diagrams

TCO_Isomerization_Prevention TCO Active TCO Linker (trans-cyclooctene) Isomerization Isomerization TCO->Isomerization Factors: - Thiols - Copper ions - Temperature CCO Inactive CCO (cis-cyclooctene) Isomerization->CCO Prevention Prevention Strategies Storage Low Temperature Storage (-20°C to -80°C) Structure Structural Modification (e.g., d-TCO, steric hindrance) Additives Use of Additives (e.g., Radical Inhibitors) Handling Proper Handling (e.g., minimize exposure to light, moisture) Storage->Isomerization Structure->Isomerization Additives->Isomerization Handling->Isomerization

Caption: Logical workflow for preventing TCO linker isomerization.

Experimental_Workflow start Start receive Receive and Store TCO Linker (-20°C / -80°C, Desiccated) start->receive aliquot Aliquot into Single-Use Volumes receive->aliquot thaw Thaw to Room Temperature Before Use aliquot->thaw conjugate Perform Bioconjugation Reaction thaw->conjugate purify Purify TCO-Conjugated Molecule conjugate->purify store_final Store Conjugated Molecule (-80°C) purify->store_final end End store_final->end

Caption: Recommended experimental workflow for handling TCO linkers.

References

Technical Support Center: N-(TCO)-N-bis(PEG4-acid) and Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the ligation of N-(TCO)-N-bis(PEG4-acid) and tetrazine-functionalized molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar ratio for the reaction between N-(TCO)-N-bis(PEG4-acid) and a tetrazine-containing molecule?

A1: The optimal stoichiometry for the reaction often requires empirical determination. However, a common starting point is a 1:1 molar ratio of TCO to tetrazine.[1] To drive the reaction to completion, a slight excess of the tetrazine-functionalized molecule, typically 1.05 to 1.5 molar equivalents, can be beneficial, especially in bioconjugation applications.[2][3] For reactions with small molecules, the progress can be monitored by the disappearance of the tetrazine's characteristic color, and the tetrazine can be added drop-wise until the color change ceases.[4]

Q2: What are the ideal reaction conditions for TCO-tetrazine ligation?

A2: The TCO-tetrazine reaction is robust and proceeds efficiently under a range of conditions. It is biocompatible, requiring no catalyst, and can be performed in aqueous buffers like PBS at a pH range of 6-9.[1][2] The reaction is typically carried out at room temperature, although for some applications, it can be performed at 4°C (requiring longer incubation) or 37°C to accelerate the rate.[2][3]

Q3: How can I monitor the progress of the TCO-tetrazine reaction?

A3: The reaction can be conveniently monitored spectrophotometrically by the disappearance of the tetrazine's characteristic pink or red color. This corresponds to a decrease in its absorbance in the 510-550 nm range.[1][5] For more quantitative analysis, techniques like HPLC and LC-MS can be used to track the consumption of reactants and the formation of the product.[5]

Q4: What factors influence the kinetics of the TCO-tetrazine reaction?

A4: The primary factors influencing the reaction kinetics are the specific structures of the TCO and tetrazine molecules. The reaction rate is accelerated by using tetrazines with electron-withdrawing substituents and TCOs with increased ring strain.[5][6] Steric hindrance around the reactive moieties can slow the reaction, in which case a flexible spacer like PEG can improve accessibility.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Slow or Incomplete Reaction Suboptimal Stoichiometry: Incorrect molar ratio of TCO and tetrazine.Empirically optimize the molar ratio. A slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion.[5]
Low Reactivity of Reaction Pair: The specific TCO and tetrazine derivatives have inherently slow kinetics.Select a more reactive pairing. Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones.[5]
Steric Hindrance: Bulky molecules attached to the TCO or tetrazine are preventing efficient reaction.Ensure that the PEG4 linkers on the N-(TCO)-N-bis(PEG4-acid) provide sufficient spacing. If not, consider a longer PEG spacer if available.[5]
Low Product Yield Degradation of Reactants: TCO or tetrazine may have degraded due to improper storage or handling.Use freshly prepared solutions. Store reagents as recommended, typically at -20°C and protected from light and moisture.[5][7]
Side Reactions: Impurities in the reactants or reaction medium are causing unintended reactions.Purify the reactants before use. If working in a biological system, ensure no interfering substances are present.[5]
Precipitation of Reactants or Product: The reactants or the final conjugate are not soluble in the reaction buffer.The PEG4 linkers on N-(TCO)-N-bis(PEG4-acid) enhance water solubility.[8] If solubility is still an issue, consider adding a small amount of a water-miscible organic solvent like DMSO or DMF.[5]
Reagent Instability NHS-ester Hydrolysis (if applicable for tetrazine functionalization): The NHS ester used to attach the tetrazine has hydrolyzed.Allow reagents to equilibrate to room temperature before opening to prevent moisture condensation. Use high-quality anhydrous solvents (DMSO, DMF) for stock solutions.[3][7]
Tetrazine Degradation in Aqueous Buffers: Some tetrazines are unstable in aqueous solutions, especially at basic pH.Prepare aqueous solutions of tetrazine immediately before use. Methyl-substituted tetrazines are generally more stable than hydrogen-substituted ones.[5]

Experimental Protocols

General Protocol for N-(TCO)-N-bis(PEG4-acid) and Tetrazine Ligation

This protocol provides a general guideline. The concentrations and volumes should be adjusted based on the specific tetrazine-functionalized molecule and the desired final product.

Materials:

  • N-(TCO)-N-bis(PEG4-acid)

  • Tetrazine-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF for preparing stock solutions

Procedure:

  • Prepare Stock Solutions:

    • Dissolve N-(TCO)-N-bis(PEG4-acid) in anhydrous DMSO to a stock concentration of 10 mM.

    • Dissolve the tetrazine-functionalized molecule in anhydrous DMSO to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the tetrazine-functionalized molecule diluted in the reaction buffer.

    • Add the N-(TCO)-N-bis(PEG4-acid) stock solution to the tube to achieve the desired molar ratio (e.g., 1:1 or with a slight excess of tetrazine).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes.[9] The reaction time may be extended if needed, and progress can be monitored as described in the FAQs.

  • Purification (if necessary):

    • The final conjugate can be purified from unreacted starting materials using appropriate chromatographic techniques, such as size-exclusion chromatography.[2]

  • Storage:

    • Store the final conjugate at 4°C for short-term storage or at -20°C for long-term storage.[2]

Visualizations

experimental_workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Ligation Reaction cluster_analysis Step 3: Analysis & Purification prep_tco Dissolve N-(TCO)-N-bis(PEG4-acid) in anhydrous DMSO mix Mix TCO and Tetrazine solutions in Reaction Buffer (PBS, pH 7.4) prep_tco->mix prep_tetrazine Dissolve Tetrazine-molecule in anhydrous DMSO prep_tetrazine->mix incubate Incubate at Room Temperature (30-60 min) mix->incubate monitor Monitor Reaction Progress (UV-Vis, HPLC, or LC-MS) incubate->monitor purify Purify Conjugate (e.g., SEC) monitor->purify

Caption: Experimental Workflow for TCO-Tetrazine Ligation.

reaction_mechanism TCO N-(TCO)-N-bis(PEG4-acid) Tetrazine Tetrazine-functionalized molecule Product Stable Dihydropyridazine Conjugate TCO->Product + Tetrazine->Product N2 Nitrogen Gas (N₂)

Caption: Inverse Electron Demand Diels-Alder Reaction.

troubleshooting_tree start Low Reaction Yield? cause1 Slow/Incomplete Reaction? start->cause1 Yes cause2 Reagent Degradation? start->cause2 No solution1a Optimize Molar Ratio (1.05-1.5x excess of Tetrazine) cause1->solution1a Yes solution1b Check for Steric Hindrance cause1->solution1b No solution2a Use Freshly Prepared Solutions cause2->solution2a Yes solution2b Store Reagents Properly (-20°C, desiccated) cause2->solution2b No

References

Technical Support Center: Purification of N-(TCO)-N-bis(PEG4-acid) Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with proteins labeled with N-(TCO)-N-bis(PEG4-acid).

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying proteins labeled with N-(TCO)-N-bis(PEG4-acid)?

A1: The purification strategy for N-(TCO)-N-bis(PEG4-acid) labeled proteins typically involves a multi-step approach to remove unreacted labeling reagent, aggregated protein, and unlabeled protein. The general workflow includes:

  • Removal of Excess Labeling Reagent: Immediately after the labeling reaction, it is crucial to remove the excess, unreacted N-(TCO)-N-bis(PEG4-acid) reagent. This is commonly achieved using size-exclusion chromatography (SEC) or dialysis.[1][2]

  • Purification of the Labeled Protein: Further purification is often necessary to separate the labeled protein from any remaining unlabeled protein and to remove aggregates. The choice of chromatography technique depends on the specific properties of the target protein. Common methods include ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), and affinity chromatography (AFC).[][4]

  • Final Polishing Step: A final SEC step can be used to ensure a homogenous, monomeric preparation of the labeled protein.

Q2: How does the N-(TCO)-N-bis(PEG4-acid) label affect the properties of my protein?

A2: The addition of the N-(TCO)-N-bis(PEG4-acid) label can alter the physicochemical properties of your protein in several ways:

  • Increased Hydrodynamic Radius: The PEG4 arms increase the size of the protein, which can be observed as a shift in elution volume during size-exclusion chromatography.[]

  • Changes in Surface Charge: The labeling reaction targets primary amines (e.g., lysine (B10760008) residues), neutralizing their positive charge. This can alter the protein's isoelectric point (pI) and its binding behavior in ion-exchange chromatography.[5]

  • Increased Hydrophilicity: The polyethylene (B3416737) glycol (PEG) spacers enhance the water solubility of the labeled protein.[2][6]

  • Potential for Increased Hydrophobicity: While PEG is hydrophilic, the TCO group itself can be hydrophobic, potentially leading to aggregation if the degree of labeling is too high.[5][7]

Q3: Which chromatography method is best for separating labeled from unlabeled protein?

A3: The choice of method depends on the differences in properties between the labeled and unlabeled protein:

  • Ion-Exchange Chromatography (IEX): If the labeling reaction significantly alters the net charge of the protein (by neutralizing lysine residues), IEX can be a powerful tool for separation.[][4][8]

  • Hydrophobic Interaction Chromatography (HIC): The PEGylation can alter the surface hydrophobicity of the protein, which can be exploited for separation using HIC.[][9] This method is less denaturing than reverse-phase chromatography.

  • Affinity Chromatography (AFC): If your protein has an affinity tag (e.g., His-tag, GST-tag), AFC can be used to capture the protein (both labeled and unlabeled) and separate it from other contaminants.[10][11][12] Subsequent polishing steps would then be needed to separate labeled from unlabeled species. A specific affinity resin with tetrazine-modified beads can also be used to selectively capture the TCO-labeled protein.[13]

Q4: Can I use Reverse-Phase Chromatography (RPC) for purification?

A4: Reverse-phase chromatography (RPC) can be used, particularly for analytical purposes or for purifying smaller, more robust proteins and peptides.[][14] However, the organic solvents and acidic conditions used in RPC can cause denaturation and loss of biological activity for many larger proteins.[15][16] Therefore, it is often reserved for final analysis or when other methods are not suitable.

Troubleshooting Guide

Problem Possible Cause Suggested Solution Relevant Techniques
Protein Aggregation after Labeling High degree of labeling leading to increased surface hydrophobicity from the TCO group.[5]Reduce the molar excess of the N-(TCO)-N-bis(PEG4-acid) reagent during the labeling reaction.[17] Optimize buffer conditions (pH, ionic strength) and consider adding stabilizing excipients.[5]Labeling Protocol, SEC
Unfavorable buffer conditions (pH, ionic strength).[5]Screen for optimal buffer conditions for the labeled protein. This may require a different pH or higher salt concentration than the unlabeled protein.Buffer Optimization
Low Labeling Efficiency Hydrolysis of the NHS ester on the labeling reagent.Ensure the N-(TCO)-N-bis(PEG4-acid)-NHS ester is fresh and stored under desiccated conditions. Allow the reagent to warm to room temperature before opening to prevent moisture condensation.[17]Labeling Protocol
Presence of primary amines (e.g., Tris, glycine) in the protein buffer.[1][2]Perform a buffer exchange into an amine-free buffer (e.g., PBS) before labeling.[1][2]Buffer Exchange, Dialysis
Co-elution of Labeled and Unlabeled Protein Insufficient difference in physicochemical properties between labeled and unlabeled protein.Optimize the separation method. For IEX, adjust the pH to maximize the charge difference. For HIC, screen different salt types and concentrations.IEX, HIC
The degree of labeling is low, resulting in minimal property changes.Increase the molar excess of the labeling reagent or optimize the labeling reaction conditions (e.g., pH, reaction time).Labeling Protocol
Loss of Protein During Purification Protein is precipitating on the column.Adjust buffer conditions (pH, ionic strength) to improve protein solubility. Reduce the protein concentration loaded onto the column.All Chromatography
Protein is irreversibly binding to the chromatography resin.For HIC or RPC, ensure the mobile phase conditions are appropriate for elution. For IEX, ensure the salt concentration or pH of the elution buffer is sufficient to disrupt the electrostatic interactions.IEX, HIC, RPC
Broad Peaks in Size-Exclusion Chromatography Protein is interacting with the SEC resin.Increase the ionic strength of the mobile phase (e.g., add 150-500 mM NaCl) to minimize non-specific interactions.SEC
The labeled protein is heterogeneous or aggregated.Analyze fractions across the peak by SDS-PAGE or mass spectrometry to assess heterogeneity. Optimize the upstream purification steps to remove aggregates.SEC, SDS-PAGE, MS

Experimental Protocols

Protocol 1: Removal of Excess N-(TCO)-N-bis(PEG4-acid) Reagent using a Desalting Column (SEC)
  • Column Equilibration: Equilibrate a desalting column (e.g., a PD-10 column) with at least 5 column volumes of the desired amine-free buffer (e.g., PBS, pH 7.4).

  • Sample Loading: After the labeling reaction is complete, apply the reaction mixture to the top of the equilibrated column.

  • Elution: Elute the labeled protein with the equilibration buffer. The protein will elute in the void volume, while the smaller, unreacted labeling reagent will be retained in the column pores and elute later.

  • Fraction Collection: Collect fractions and monitor the protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Pooling: Pool the protein-containing fractions.

Protocol 2: Purification of TCO-Labeled Protein using Ion-Exchange Chromatography (IEX)
  • Resin Selection: Choose an appropriate IEX resin. If the pI of the labeled protein is expected to be lower than the unlabeled protein (due to neutralization of lysines), anion-exchange chromatography may be effective at a pH between the pIs of the two species. Conversely, cation-exchange chromatography could be used at a pH below the pIs.

  • Buffer Preparation: Prepare a low-ionic-strength binding buffer and a high-ionic-strength elution buffer at the desired pH. The elution buffer typically contains the binding buffer with the addition of 1 M NaCl.[8]

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of binding buffer.

  • Sample Loading: Load the desalted, labeled protein sample onto the column.

  • Wash: Wash the column with binding buffer until the absorbance at 280 nm returns to baseline to remove any unbound material.

  • Elution: Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-100% elution buffer over 20 column volumes).[8]

  • Fraction Analysis: Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified labeled protein.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification protein Protein in Amine-Free Buffer reaction Labeling Reaction (Room Temp, 1 hr) protein->reaction tco_reagent N-(TCO)-N-bis(PEG4-acid) -NHS Ester tco_reagent->reaction labeled_protein_mix Reaction Mixture: Labeled Protein, Unlabeled Protein, Excess Reagent reaction->labeled_protein_mix desalting Desalting / Buffer Exchange (e.g., SEC, Dialysis) labeled_protein_mix->desalting Remove Excess Reagent chromatography Chromatography (IEX, HIC, or Affinity) desalting->chromatography Separate Labeled/ Unlabeled final_sec Polishing Step (SEC) chromatography->final_sec Remove Aggregates purified_product Purified TCO-Labeled Protein final_sec->purified_product

Caption: Experimental workflow for labeling and purification.

troubleshooting_logic start Post-Labeling Issue? aggregation Protein Aggregation start->aggregation Yes low_yield Low Yield of Labeled Protein start->low_yield No cause_agg_1 High Degree of Labeling? aggregation->cause_agg_1 impure Product is Impure low_yield->impure No cause_ly_1 Inefficient Labeling? low_yield->cause_ly_1 cause_imp_1 Co-elution with Unlabeled Protein? impure->cause_imp_1 solution_agg_1 Reduce Molar Excess of Reagent cause_agg_1->solution_agg_1 Yes cause_agg_2 Suboptimal Buffer? cause_agg_1->cause_agg_2 No solution_agg_2 Screen pH, Ionic Strength, Add Stabilizers cause_agg_2->solution_agg_2 solution_ly_1 Check Reagent Quality, Use Amine-Free Buffer cause_ly_1->solution_ly_1 Yes cause_ly_2 Loss During Purification? cause_ly_1->cause_ly_2 No solution_ly_2 Optimize Chromatography Buffers & Conditions cause_ly_2->solution_ly_2 solution_imp_1 Optimize IEX/HIC Gradient, Change pH cause_imp_1->solution_imp_1 Yes cause_imp_2 Aggregates Present? cause_imp_1->cause_imp_2 No solution_imp_2 Add Polishing SEC Step cause_imp_2->solution_imp_2

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Managing Steric Hindrance with N-(TCO)-N-bis(PEG4-acid) Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-(TCO)-N-bis(PEG4-acid) linker. This resource addresses common challenges, particularly those related to steric hindrance, to facilitate successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the N-(TCO)-N-bis(PEG4-acid) linker and what are its primary applications?

The N-(TCO)-N-bis(PEG4-acid) is a branched click chemistry reagent featuring a terminal trans-cyclooctene (B1233481) (TCO) group and two terminal carboxylic acid groups.[1] The TCO group participates in a highly efficient and selective bioorthogonal reaction with tetrazine-containing molecules, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is exceptionally fast and catalyst-free, making it ideal for biological applications.[3] The two PEG4-acid arms enhance water solubility and provide a flexible spacer to overcome steric hindrance.[4][5][6] The terminal carboxylic acids can be conjugated to primary amines using activators like EDC or HATU.[1][7]

Common applications include:

  • Antibody-drug conjugates (ADCs) [8]

  • PROTACs [8]

  • Drug delivery systems [8][9]

  • Bioconjugation and labeling of biomolecules [4][8]

  • In vivo imaging [9][10]

Q2: How does the PEG4 spacer in the N-(TCO)-N-bis(PEG4-acid) linker help manage steric hindrance?

Steric hindrance can significantly impede the efficiency of bioconjugation reactions, especially when coupling large molecules like antibodies or proteins.[11] The polyethylene (B3416737) glycol (PEG) spacer in the linker addresses this issue in several ways:

  • Flexibility: The PEG chain is highly flexible due to the free rotation around the C-O bonds, allowing the reactive TCO group to orient itself for optimal interaction with the tetrazine.[4]

  • Extended Reach: The PEG4 spacer provides a significant extension from the surface of the molecule, enabling the TCO group to reach its binding partner even in crowded molecular environments.[5][12]

  • Hydrophilic Shield: PEG creates a hydration shell that can prevent non-specific interactions and aggregation, further improving the accessibility of the reactive moiety.[4][6]

Q3: What are the key kinetic parameters for the TCO-tetrazine ligation?

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known.[3][13] The second-order rate constants (k₂) can range from 10³ to 10⁶ M⁻¹s⁻¹.[2][10] This rapid kinetics allows for efficient labeling at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects.[2]

Q4: I am observing low conjugation efficiency. What are the potential causes and how can I troubleshoot this?

Low conjugation efficiency can stem from several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Steps
Steric Hindrance * Ensure the use of a linker with an adequate spacer length, such as the N-(TCO)-N-bis(PEG4-acid).[14] * Consider optimizing the conjugation site on your biomolecule to a more accessible region.
Incorrect Stoichiometry * While a 1:1 molar ratio is theoretical, using a slight excess (1.5-2 fold) of one reactant can drive the reaction to completion.[14][15]
Degradation of Reactants * Store TCO reagents under an inert atmosphere and protected from light.[14] * TCOs can be sensitive to thiols and low pH.[14] * Some tetrazines can degrade in basic aqueous solutions.[14] * Use freshly prepared solutions.[16]
Inaccurate Quantification of Reactants * Accurately determine the concentration of your TCO and tetrazine stock solutions using methods like UV-Vis spectroscopy.[14]
Suboptimal Reaction Conditions * The reaction is generally robust in a pH range of 6 to 9.[15] * While the reaction is fast at room temperature, gentle heating (e.g., 37°C or 40°C) can sometimes accelerate it further.[15][16]
Solubility Issues * The PEG4 linker in N-(TCO)-N-bis(PEG4-acid) is designed to enhance aqueous solubility.[1][5] * If precipitation is observed, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous reaction buffer.

Q5: How can I monitor the progress of my TCO-tetrazine ligation reaction?

The progress of the TCO-tetrazine reaction can be conveniently monitored by the disappearance of the characteristic pink/red color of the tetrazine.[14] This can be quantified by measuring the decrease in absorbance in the 510-550 nm range using a UV-Vis spectrophotometer.[13][14] For more detailed analysis, techniques like HPLC or LC-MS can be used to track the consumption of reactants and the formation of the product.[14]

Data Presentation

Table 1: Properties of N-(TCO)-N-bis(PEG4-acid) Linker

PropertyValueReference
Molecular Formula C31H55NO14[1][17]
Molecular Weight 665.8 g/mol [1][17]
CAS Number 2644769-96-8[1][17]
Purity >96% - 98%[1][17]
Solubility Water, DMSO, DCM, DMF[1]
Storage Conditions -20°C[1]

Table 2: Typical Reaction Parameters for TCO-Tetrazine Ligation

ParameterRecommended ConditionReference
Molar Ratio (TCO:Tetrazine) 1:1 to 1:2 (or vice versa)[14][15]
pH 6.0 - 9.0[15]
Temperature Room Temperature (can be increased to 37-40°C)[15]
Duration 30 - 120 minutes[15]
Solvent Aqueous buffers (e.g., PBS), can tolerate organic co-solvents[14][15]

Experimental Protocols

Protocol: Conjugation of N-(TCO)-N-bis(PEG4-acid) to a Primary Amine-Containing Biomolecule and Subsequent Ligation to a Tetrazine-Labeled Protein

This protocol outlines a general two-step procedure: 1) Activation of the carboxylic acids on the linker and conjugation to a biomolecule (e.g., a peptide or small molecule with a primary amine). 2) Ligation of the TCO-functionalized biomolecule to a tetrazine-labeled protein.

Materials:

  • N-(TCO)-N-bis(PEG4-acid) linker[1]

  • Amine-containing biomolecule

  • Tetrazine-labeled protein

  • Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5[15]

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0[18]

  • Desalting columns[15]

Step 1: Conjugation of N-(TCO)-N-bis(PEG4-acid) to the Amine-Containing Biomolecule

  • Dissolve Reactants: Prepare a stock solution of the N-(TCO)-N-bis(PEG4-acid) linker in an appropriate organic solvent (e.g., DMSO). Dissolve the amine-containing biomolecule in the reaction buffer.

  • Activate Carboxylic Acids: In a separate tube, freshly prepare a solution of EDC and Sulfo-NHS in the reaction buffer.

  • Reaction Initiation: Add the EDC/Sulfo-NHS solution to the N-(TCO)-N-bis(PEG4-acid) solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acids.

  • Conjugation: Add the activated linker solution to the amine-containing biomolecule solution. A molar excess of the activated linker may be required to drive the reaction.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[18]

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.[15]

Step 2: Ligation of the TCO-Functionalized Biomolecule to a Tetrazine-Labeled Protein

  • Prepare Solutions: Prepare the TCO-functionalized biomolecule from Step 1 in the reaction buffer. Prepare the tetrazine-labeled protein in the same buffer.

  • Ligation Reaction: Mix the TCO-functionalized biomolecule with the tetrazine-labeled protein. A 1:1 to 1:1.5 molar ratio is a good starting point.[15]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[13][15]

  • Purification (Optional): The resulting conjugate can be purified from any unreacted components using size-exclusion chromatography if necessary.[15]

  • Storage: Store the final conjugate at 4°C.[18]

Visualizations

experimental_workflow cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: TCO-Tetrazine Ligation start1 Dissolve N-(TCO)-N-bis(PEG4-acid) and Amine-Biomolecule activate Activate Carboxylic Acids (EDC, Sulfo-NHS) start1->activate conjugate Conjugate Activated Linker to Amine-Biomolecule activate->conjugate quench1 Quench Reaction conjugate->quench1 purify1 Purify TCO-Biomolecule quench1->purify1 start2 Prepare TCO-Biomolecule and Tetrazine-Protein purify1->start2 ligate Mix and Incubate for TCO-Tetrazine Ligation start2->ligate purify2 Purify Final Conjugate (Optional) ligate->purify2 end Final Conjugate purify2->end

Caption: Experimental workflow for the two-step conjugation process.

steric_hindrance_mitigation Biomolecule Bulky Biomolecule Linker N-(TCO)-N-bis (PEG4-acid) Biomolecule->Linker Conjugation (Amide bond) TCO TCO Linker->TCO Flexible PEG4 Spacer Tetrazine Tetrazine TCO->Tetrazine  IEDDA  Ligation Target Target Molecule Tetrazine->Target Attached

Caption: Mitigation of steric hindrance by the flexible PEG4 spacer.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Efficiency steric Steric Hindrance? start->steric stoichiometry Incorrect Stoichiometry? start->stoichiometry degradation Reactant Degradation? start->degradation conditions Suboptimal Conditions? start->conditions spacer Use Long Spacer (e.g., PEG4) steric->spacer ratio Optimize Molar Ratio (1.5-2x excess) stoichiometry->ratio fresh Use Fresh Reagents/ Proper Storage degradation->fresh optimize Adjust pH/ Temperature conditions->optimize

Caption: Troubleshooting logic for low conjugation efficiency.

References

Validation & Comparative

A Comparative Guide to the Characterization of N-(TCO)-N-bis(PEG4-acid) Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with functionalized linkers such as N-(TCO)-N-bis(PEG4-acid) is a cornerstone of modern therapeutic and diagnostic development. The trans-cyclooctene (B1233481) (TCO) group enables rapid and specific bioorthogonal ligation with tetrazine-functionalized molecules, while the dual PEG4-acid arms can be used to attach targeting ligands or other functionalities.[1][2] Accurate characterization of these conjugates is critical to ensure homogeneity, stability, and efficacy. Mass spectrometry (MS) has emerged as a primary analytical tool for the in-depth characterization of such complex biomolecules.[3]

This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the characterization of N-(TCO)-N-bis(PEG4-acid) conjugates, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

The choice of analytical technique for characterizing bioconjugates depends on the specific information required. Mass spectrometry offers unparalleled detail in mass determination and structural elucidation, while chromatographic methods provide valuable information on purity and heterogeneity.

FeatureMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)Size- Exclusion Chromatography (SEC)
Primary Information Precise mass measurement, determination of drug-to-antibody ratio (DAR), identification of conjugation sites, sequence verification.Determination of DAR, assessment of drug load distribution and heterogeneity.[4]Detection and quantification of aggregates, fragments, and the main conjugate peak.[5]
Resolution High to very high, capable of resolving isotopic distributions.High, can separate species with small differences in hydrophobicity (e.g., different DARs).[6]Moderate, separates molecules based on hydrodynamic radius.
MS Compatibility DirectIndirect, requires MS-compatible salts or a desalting step.[7][8]Direct with MS-compatible mobile phases.[9][10]
Sample Requirement Low (µg to ng)Moderate (µg)Moderate (µg)
Advantages Provides detailed molecular weight and structural information.Robust and reproducible for DAR determination of cysteine-conjugated ADCs.Excellent for assessing aggregation and purity.
Limitations Can be complex to interpret for heterogeneous samples, potential for ion suppression.[11]Limited structural information, separation can be affected by the nature of the conjugated molecule.Does not provide information on the location or nature of the conjugate.
Mass Spectrometry Data for TCO-PEG Conjugates

Table 1: Representative Intact Mass Analysis Data for a TCO-PEG-Antibody Conjugate

SpeciesExpected Mass (Da)Observed Mass (Da)Mass Accuracy (ppm)
Unconjugated Antibody148,223.1148,223.52.7
Antibody + 1 TCO-PEG Linker148,888.9148,889.43.4
Antibody + 2 TCO-PEG Linkers149,554.7149,555.34.0
Antibody + 3 TCO-PEG Linkers150,220.5150,221.24.7

Note: Expected masses are calculated based on a representative monoclonal antibody and the addition of the N-(TCO)-N-bis(PEG4-acid) linker (MW: 665.8 Da).[13][14] Observed masses and accuracy are hypothetical but representative of typical high-resolution mass spectrometry measurements.

Table 2: Representative MS/MS Fragmentation Data for a TCO-PEG Linker

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure/Loss
666.8 [M+H]+648.8Loss of H₂O
666.8 [M+H]+508.7Cleavage of the TCO ring
666.8 [M+H]+464.7Loss of one PEG4-acid arm
666.8 [M+H]+220.3PEG4-acid fragment

Note: This table presents hypothetical but plausible fragmentation patterns for the N-(TCO)-N-bis(PEG4-acid) linker based on general knowledge of PEG and TCO fragmentation.[15] The exact fragmentation will depend on the MS/MS conditions.

Experimental Protocols

Protocol 1: Intact Mass Analysis of N-(TCO)-N-bis(PEG4-acid) Conjugates by LC-MS

This protocol is designed for the analysis of the intact conjugate to determine the linker-to-protein ratio.

1. Sample Preparation:

  • If the conjugate is lyophilized, reconstitute it in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a concentration of 1 mg/mL.

  • For native MS analysis, buffer exchange the sample into a volatile buffer such as 100 mM ammonium (B1175870) acetate (B1210297) using a desalting column.[9][10]

  • For denatured MS analysis, dilute the sample to 0.1 mg/mL in 0.1% formic acid in water/acetonitrile (50:50).

2. Liquid Chromatography (LC):

  • Column: A reversed-phase column suitable for proteins (e.g., C4, 2.1 x 50 mm, 3.5 µm) for denatured analysis, or a size-exclusion column (e.g., BEH200 SEC, 2.1 x 150 mm, 1.7 µm) for native analysis.[5][9]

  • Mobile Phase A (Denatured): 0.1% formic acid in water.

  • Mobile Phase B (Denatured): 0.1% formic acid in acetonitrile.

  • Mobile Phase (Native): 50-100 mM ammonium acetate.[9]

  • Gradient (Denatured): 20-80% B over 10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-60 °C.

3. Mass Spectrometry (MS):

  • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • Mass Range: m/z 1000-5000 for denatured, m/z 2000-7000 for native.[9]

  • Data Analysis: Deconvolute the resulting charge state envelope to obtain the zero-charge mass spectrum.

Protocol 2: Peptide Mapping of Conjugation Sites by LC-MS/MS

This protocol is used to identify the specific amino acid residues where the linker is attached.

1. Sample Preparation (Reduction, Alkylation, and Digestion):

  • Denature the conjugate (~100 µg) in 6 M guanidinium-HCl.

  • Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) at 37 °C for 1 hour.

  • Alkylate free cysteines with 25 mM iodoacetamide (B48618) in the dark for 30 minutes.

  • Buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8).

  • Add a protease (e.g., trypsin) at a 1:20 enzyme-to-protein ratio and incubate at 37 °C for 4-16 hours.

2. Liquid Chromatography (LC):

  • Column: A C18 column suitable for peptide separations (e.g., 2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-40% B over 60 minutes.

  • Flow Rate: 0.2-0.3 mL/min.

3. Mass Spectrometry (MS/MS):

  • Instrument: A high-resolution mass spectrometer (Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion ESI.

  • Data Acquisition: Data-dependent acquisition (DDA), selecting the top 5-10 most abundant precursor ions for fragmentation.

  • Data Analysis: Use proteomic software to search the MS/MS data against the protein sequence, specifying the mass of the TCO-PEG linker as a variable modification.

Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for bioconjugate characterization.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis Conjugate N-(TCO)-N-bis(PEG4-acid) Conjugate Intact_Prep Dilution / Buffer Exchange Conjugate->Intact_Prep Digestion_Prep Reduction, Alkylation, & Enzymatic Digestion Conjugate->Digestion_Prep LC_Intact LC Separation (SEC or RP-HPLC) Intact_Prep->LC_Intact LC_Peptide LC Separation (RP-HPLC) Digestion_Prep->LC_Peptide MS_Intact Intact Mass Analysis (MS) LC_Intact->MS_Intact MSMS_Peptide Peptide Fragmentation (MS/MS) LC_Peptide->MSMS_Peptide Deconvolution Deconvolution MS_Intact->Deconvolution Database_Search Database Search MSMS_Peptide->Database_Search DAR_Calc Linker-to-Protein Ratio Calculation Deconvolution->DAR_Calc Site_ID Conjugation Site Identification Database_Search->Site_ID

Caption: Workflow for Mass Spectrometry Characterization of Bioconjugates.

Method_Comparison_Workflow Comparison of Analytical Methods for Bioconjugate Characterization cluster_conjugate Bioconjugate Sample cluster_ms Mass Spectrometry cluster_hic Hydrophobic Interaction Chromatography cluster_sec Size Exclusion Chromatography Conjugate N-(TCO)-N-bis(PEG4-acid) Conjugate MS_Analysis LC-MS(/MS) Conjugate->MS_Analysis HIC_Analysis HIC-UV Conjugate->HIC_Analysis SEC_Analysis SEC-UV Conjugate->SEC_Analysis MS_Output Precise Mass Conjugation Sites DAR MS_Analysis->MS_Output HIC_Output DAR Distribution Heterogeneity HIC_Analysis->HIC_Output SEC_Output Aggregation Purity SEC_Analysis->SEC_Output

Caption: Comparison of Analytical Workflows for Bioconjugate Characterization.

References

A Comparative Analysis of Bioorthogonal Reaction Kinetics: N-(TCO)-N-bis(PEG4-acid) vs. DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of conjugation strategy is paramount. The kinetics of the chosen reaction directly impacts the efficiency and success of applications ranging from live-cell imaging to the construction of antibody-drug conjugates (ADCs). This guide provides a detailed comparison of the reaction kinetics of linkers featuring trans-cyclooctene (B1233481) (TCO), specifically N-(TCO)-N-bis(PEG4-acid), and those containing dibenzocyclooctyne (DBCO).

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bimolecular reaction. A higher k₂ value signifies a faster reaction, which is often desirable in bioconjugation to achieve efficient labeling at low concentrations of reactants.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Inverse-Electron-Demand Diels-Alder (IEDDA)TCO + Tetrazine~800 - 30,000[1]
Inverse-Electron-Demand Diels-Alder (IEDDA)TCO + Dipyridyl Tetrazine~2,000[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Dibenzocyclooctyne (DBCO) + Azide~1-2[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Oxa-dibenzocyclooctyne (ODIBO) + Azide~45[1]

As the data indicates, the IEDDA reaction between TCO and tetrazines is exceptionally fast, with rate constants that are several orders of magnitude higher than the SPAAC reaction between DBCO and azides.[1] This significant kinetic advantage makes TCO-based linkers, such as N-(TCO)-N-bis(PEG4-acid), highly suitable for applications requiring rapid and efficient conjugation.

Experimental Protocols

Accurate determination of reaction kinetics is essential for comparing and selecting the appropriate bioorthogonal reaction. The following are generalized protocols for measuring the kinetics of TCO-tetrazine and DBCO-azide reactions.

Protocol 1: Monitoring TCO-Tetrazine Ligation by UV-Vis Spectrophotometry

This method is suitable for monitoring the rapid kinetics of the TCO-tetrazine reaction by observing the disappearance of the characteristic absorbance of the tetrazine.

Materials:

  • N-(TCO)-N-bis(PEG4-acid)

  • Tetrazine derivative (e.g., 3,6-diphenyl-1,2,4,5-tetrazine)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • UV-Vis Spectrophotometer (preferably with stopped-flow capabilities for very fast reactions)

  • Cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of N-(TCO)-N-bis(PEG4-acid) and the tetrazine derivative in a suitable organic solvent (e.g., DMSO) and determine their precise concentrations.

  • Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically around 520-540 nm, in the chosen reaction buffer.

  • Reaction Setup: In a cuvette, dilute the N-(TCO)-N-bis(PEG4-acid) stock solution in the reaction buffer to the desired final concentration.

  • Initiate Reaction: Start the spectrophotometer measurement and rapidly add the tetrazine stock solution to the cuvette containing the TCO derivative. Ensure thorough and immediate mixing. For very fast reactions, a stopped-flow instrument is recommended, where the reactants are mixed rapidly before entering the observation cell.

  • Monitor Absorbance: Record the decrease in absorbance at the λmax of the tetrazine over time.

  • Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation. The second-order rate constant (k₂) is then calculated from k_obs and the concentrations of the reactants.

Protocol 2: Monitoring DBCO-Azide Ligation by NMR Spectroscopy or HPLC

Due to the slower kinetics of the DBCO-azide reaction, NMR spectroscopy or High-Performance Liquid Chromatography (HPLC) are often more suitable for monitoring its progress.

Materials:

  • DBCO-containing linker (e.g., DBCO-PEG4-acid)

  • Azide-containing molecule

  • Deuterated solvent (for NMR) or appropriate mobile phase (for HPLC)

  • NMR Spectrometer or HPLC system

Procedure (NMR):

  • Sample Preparation: Prepare a solution of the DBCO-linker in a deuterated solvent in an NMR tube.

  • Acquire Initial Spectrum: Obtain a reference ¹H NMR spectrum (t=0) of the DBCO-linker.

  • Initiate Reaction: Add a known concentration of the azide-containing molecule to the NMR tube and mix quickly.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Process the spectra and integrate the signals corresponding to a proton on the DBCO reactant and a proton on the triazole product. Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate rate equation to determine the second-order rate constant.

Visualizing Reaction Workflows

The choice between TCO and DBCO linkers often depends on the specific experimental design. Below are diagrams illustrating typical workflows where these linkers are employed.

G cluster_0 TCO-Tetrazine Ligation Workflow Antibody Antibody TCO_Linker N-(TCO)-N-bis(PEG4-acid) Conjugation Antibody->TCO_Linker Amine Coupling TCO_Antibody TCO-Modified Antibody TCO_Linker->TCO_Antibody Tetrazine_Payload Tetrazine-Payload (e.g., Drug, Fluorophore) TCO_Antibody->Tetrazine_Payload IEDDA Reaction (Fast Kinetics) Final_Conjugate_TCO Final Conjugate Tetrazine_Payload->Final_Conjugate_TCO G cluster_1 DBCO-Azide Ligation Workflow Biomolecule Biomolecule (e.g., Protein) DBCO_Linker DBCO Linker Conjugation Biomolecule->DBCO_Linker Amine/Thiol Coupling DBCO_Biomolecule DBCO-Modified Biomolecule DBCO_Linker->DBCO_Biomolecule Azide_Probe Azide-Probe (e.g., Biotin, Tag) DBCO_Biomolecule->Azide_Probe SPAAC Reaction (Slower Kinetics) Final_Conjugate_DBCO Final Conjugate Azide_Probe->Final_Conjugate_DBCO

References

In Vivo Stability of TCO Linkers: A Comparative Guide for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine stands out in the bioorthogonal chemistry toolbox for its exceptionally fast reaction kinetics, making it a popular choice for in vivo applications such as pretargeted imaging and drug delivery.[1][2] However, the success of these applications hinges on the stability of the TCO linker in the complex biological environment. This guide provides a comparative analysis of the in vivo stability of TCO linkers versus other bioorthogonal reagents, supported by experimental data and detailed protocols.

Key Performance Metrics: The Reactivity-Stability Trade-Off

A crucial consideration in selecting a bioorthogonal reagent is the balance between reactivity and stability. Highly reactive reagents can enable rapid labeling at low concentrations, but this increased reactivity can come at the cost of decreased stability in vivo. For TCO linkers, the primary routes of deactivation in vivo are isomerization to the unreactive cis-cyclooctene (CCO) isomer and reactions with endogenous molecules like thiols and copper-containing proteins.[3][4]

Comparative Stability and Reactivity Data

The following tables summarize key quantitative data for various TCO derivatives and other bioorthogonal reagents.

Table 1: In Vivo and In Vitro Stability of TCO Derivatives

TCO DerivativeHalf-life (in vivo/in serum)Key Findings
Standard TCO ~25% deactivation in 24h in serum[1]Deactivation is primarily due to trans-to-cis isomerization mediated by copper-containing serum proteins.[1]
sTCO (strained TCO) 0.67 days (in vivo, conjugated to mAb)Highly reactive but shows rapid deactivation to its cis-isomer in vivo.[1]
d-TCO (dioxolane-fused TCO) -Designed for increased stability and hydrophilicity while maintaining high reactivity.[1]
Axial vs. Equatorial TCO Axial isomers are generally more reactive.Steric hindrance can be modulated to improve stability against copper-mediated isomerization.[3]
[18F]MICA-205 (NOTA-TCO) 51.9 ± 5.16% intact after 1h in vivoShows improved in vivo metabolic stability compared to other 18F-labeled TCOs.[5]

Table 2: Comparison of Reaction Kinetics for Bioorthogonal Reactions

Bioorthogonal ReactionReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
IEDDA TCO & TetrazineUp to 3.3 x 10⁶Exceptionally fast, catalyst-free, and widely used for in vivo applications.[6]
SPAAC Cyclooctyne (e.g., DBCO, BCN) & Azide~10⁻¹ - 10¹Copper-free click chemistry, but generally slower than IEDDA.
Staudinger Ligation Phosphine & Azide~10⁻³One of the first bioorthogonal reactions, but kinetics are often too slow for many in vivo applications.[7]

Experimental Protocols

Protocol 1: Determination of In Vivo Stability of a TCO-Conjugated Antibody

This protocol outlines a method to assess the in vivo stability of a TCO-conjugated antibody by measuring its reactivity with a labeled tetrazine after a period of circulation in an animal model.

1. Preparation of TCO-Conjugated Antibody:

  • Conjugate the antibody of interest with an NHS-ester functionalized TCO linker.
  • Purify the TCO-conjugated antibody using a desalting column to remove unreacted TCO.
  • Characterize the degree of labeling (DOL) using mass spectrometry.

2. Animal Model and Administration:

  • Utilize an appropriate animal model (e.g., tumor-bearing mice for cancer research).
  • Administer the TCO-conjugated antibody intravenously (e.g., via tail vein injection) at a predetermined dose (e.g., 1-5 mg/kg).[8]

3. In Vivo Circulation and Clearance:

  • Allow the TCO-conjugated antibody to circulate for a defined period (e.g., 24, 48, or 72 hours).[8] This allows for accumulation at the target site and clearance of unbound antibody.

4. Administration of Labeled Tetrazine:

  • Prepare a solution of a radiolabeled (e.g., with ¹¹¹In or ⁸⁹Zr) or fluorescently labeled tetrazine probe in sterile PBS.
  • Administer the labeled tetrazine probe intravenously.

5. Quantification of In Vivo Click Reaction:

  • For Radiolabeled Tetrazine:
  • At selected time points post-tetrazine injection, euthanize the animals and harvest tissues of interest (e.g., tumor, blood, liver).
  • Measure the radioactivity in each tissue using a gamma counter.
  • The amount of radioactivity in the target tissue is proportional to the amount of reactive TCO remaining on the antibody.
  • For Fluorescently Labeled Tetrazine:
  • Perform in vivo fluorescence imaging at various time points post-tetrazine injection.[8]
  • Alternatively, harvest tissues and perform ex vivo fluorescence imaging or flow cytometry on dissociated cells to quantify the signal.[9]

6. Data Analysis:

  • By comparing the signal from the labeled tetrazine at different antibody circulation times, the in vivo half-life of the reactive TCO linker can be determined.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_workflow In Vivo Stability Assessment Workflow TCO-Ab Prep 1. Prepare and Characterize TCO-Antibody Conjugate Animal Admin 2. Administer TCO-Ab to Animal Model TCO-Ab Prep->Animal Admin Circulation 3. Allow for In Vivo Circulation and Clearance Animal Admin->Circulation Tz Admin 4. Administer Labeled Tetrazine Probe Circulation->Tz Admin Quantification 5. Quantify In Vivo Click Reaction Tz Admin->Quantification Analysis 6. Determine In Vivo Half-life of TCO Quantification->Analysis

Workflow for assessing the in vivo stability of TCO-conjugated antibodies.

G TCO_Linker TCO Linker Reactivity High Reactivity TCO_Linker->Reactivity desirable Stability High Stability TCO_Linker->Stability desirable Isomerization Isomerization to CCO TCO_Linker->Isomerization leads to deactivation Off_Target Off-Target Reactions (e.g., with thiols) TCO_Linker->Off_Target leads to deactivation Application Successful In Vivo Application Reactivity->Application Stability->Application Isomerization->Application hinders Off_Target->Application hinders

Key factors influencing the in vivo performance of TCO linkers.

Conclusion

The selection of a TCO linker for in vivo applications requires a careful evaluation of its stability and reactivity. While highly strained TCOs like sTCO offer rapid kinetics, their in vivo stability can be a limiting factor. Newer generations of TCOs are being developed with improved stability profiles. For researchers and drug developers, understanding the trade-offs and employing rigorous in vivo stability assessments, as outlined in this guide, are critical for the successful translation of bioorthogonal chemistry from the bench to preclinical and clinical applications.

References

Unlocking Enhanced Bioconjugate Performance: A Comparative Guide to Branched PEG Linkers like N-(TCO)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutics, the architecture of a linker molecule is a critical determinant of a bioconjugate's success. This guide provides an objective comparison of branched polyethylene (B3416737) glycol (PEG) linkers, specifically highlighting the advantages of using N-(TCO)-N-bis(PEG4-acid), against their linear counterparts. By examining experimental data and detailed methodologies, we aim to equip you with the insights needed to optimize your bioconjugation strategies.

The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to improve the physicochemical and pharmacokinetic properties of therapeutic molecules.[] The choice between a linear and a branched PEG linker can significantly influence a bioconjugate's solubility, stability, hydrodynamic volume, and ultimately, its therapeutic efficacy.[2]

The Branched Advantage: Superior Performance by Design

Branched PEG linkers, such as N-(TCO)-N-bis(PEG4-acid), offer a unique three-dimensional structure that provides several key advantages over traditional linear PEG linkers.[] These benefits are particularly impactful in the development of complex biologics like antibody-drug conjugates (ADCs).

One of the primary advantages of branched linkers is the potential for higher drug loading . The multiple arms of a branched linker allow for the attachment of a higher concentration of a therapeutic payload, which can lead to an improved drug-to-antibody ratio (DAR) without compromising the antibody's natural properties.[3] This can be particularly beneficial for enhancing the potency of ADCs.

Furthermore, the architecture of branched PEG linkers contributes to improved pharmacokinetics . Studies have shown that bioconjugates with branched PEG structures exhibit slower clearance rates and longer in-vivo circulation half-lives compared to those with linear PEG linkers of similar molecular weight.[4][5] This is attributed to the increased hydrodynamic volume of the branched structure, which reduces renal clearance.[2][6]

The enhanced hydrophilicity and shielding effect of branched PEG linkers also play a crucial role. They can effectively mask the hydrophobicity of cytotoxic drugs used in ADCs, leading to improved stability and reduced aggregation.[4] A study comparing a linear 24-unit PEG linker with a branched linker composed of two 12-unit PEG chains in an ADC construct found that the branched linker format resulted in slower clearance rates and improved stability, particularly at a high DAR.[4]

The N-(TCO)-N-bis(PEG4-acid) linker further incorporates a trans-cyclooctene (B1233481) (TCO) group, enabling highly efficient and bioorthogonal "click chemistry" for conjugation to tetrazine-modified molecules.[3][7] This method offers rapid, catalyst-free ligation under mild conditions, which is ideal for sensitive biological systems.[8]

Quantitative Comparison: Branched vs. Linear PEG Linkers

The following tables summarize key quantitative data from studies comparing the properties of bioconjugates constructed with branched versus linear PEG linkers. While direct experimental data for N-(TCO)-N-bis(PEG4-acid) is limited in publicly available literature, the data from analogous structures provide a strong indication of its expected performance benefits.

Table 1: Comparison of Hydrodynamic Radius for PEGylated Proteins

Linker ArchitectureTotal PEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified Protein-Varies by protein
Linear PEG20~6.1
Branched PEG20~6.4

This table illustrates that for a similar total molecular weight, a branched PEG linker can create a larger hydrodynamic radius, which is a key factor in reducing renal clearance. Data adapted from studies on PEGylated proteins.[2][5][6]

Table 2: Pharmacokinetic Parameters of ADCs with Branched vs. Linear PEG Linkers

ADC Linker ArchitectureDrug-to-Antibody Ratio (DAR)Clearance RateIn-vivo Half-life
Linear PEG (24 units)HighHigherShorter
Branched PEG (2x12 units)HighLowerLonger

This table summarizes findings from a study comparing ADCs with a high DAR, demonstrating the superior pharmacokinetic profile of the branched PEG linker construct.[4]

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

cluster_linear Linear PEG Linker cluster_branched Branched N-(TCO)-N-bis(PEG4-acid) Linker Antibody_L Antibody Linker_L Linear PEG Chain Antibody_L->Linker_L Payload_L Payload Linker_L->Payload_L Antibody_B Antibody TCO TCO Antibody_B->TCO Branch_Point TCO->Branch_Point PEG1 PEG4-acid Branch_Point->PEG1 PEG2 PEG4-acid Branch_Point->PEG2 Payload1 Payload PEG1->Payload1 Payload2 Payload PEG2->Payload2

Caption: Structural comparison of a linear PEG linker versus a branched N-(TCO)-N-bis(PEG4-acid) linker.

Start Start: Antibody & Tetrazine-Payload Step1 Step 1: Antibody Modification (e.g., introduction of TCO group via N-(TCO)-N-bis(PEG4-acid)) Start->Step1 Step2 Step 2: Bioorthogonal Conjugation (TCO-Tetrazine Click Reaction) Step1->Step2 Step3 Step 3: Purification (e.g., Size Exclusion Chromatography) Step2->Step3 Step4 Step 4: Characterization (DAR, Aggregation, etc.) Step3->Step4 End End: Purified ADC Step4->End

Caption: A generalized experimental workflow for the synthesis and characterization of an ADC using a TCO-functionalized linker.

Experimental Protocols

To facilitate the objective comparison of branched and linear PEG linkers in your research, we provide the following detailed methodologies for key experiments.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

This protocol outlines the use of Hydrophobic Interaction Chromatography (HIC) to determine the DAR of an ADC.

Materials:

  • ADC samples (conjugated with branched and linear linkers)

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0

  • HPLC system

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different DAR species (the higher the DAR, the later the elution time).

  • Calculate the area of each peak.

  • The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

This protocol describes the use of SEC to quantify the level of aggregation in ADC preparations.

Materials:

  • ADC samples

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample onto the column.

  • Elute the sample isocratically with the mobile phase.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (aggregates elute earlier).

  • Calculate the percentage of aggregates by dividing the peak area of the aggregates by the total peak area of all species.[9]

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic potential of ADCs on cancer cell lines.[10]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC samples (with branched and linear linkers)

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC samples in cell culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.

  • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each ADC.

Conclusion

The choice of linker is a pivotal decision in the design of bioconjugates. Branched PEG linkers, exemplified by N-(TCO)-N-bis(PEG4-acid), offer significant advantages over their linear counterparts, including the potential for higher drug loading, improved pharmacokinetic profiles, and enhanced stability. The experimental data from analogous structures strongly support the superiority of the branched architecture. By employing rigorous experimental protocols for characterization, researchers can harness the full potential of these advanced linkers to develop more effective and safer therapeutics.

References

A Comparative Guide to Trifunctional Bioconjugation: Alternatives to N-(TCO)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the sophisticated realm of bioconjugation, the creation of precisely defined molecular architectures is paramount. Trifunctional linkers, such as N-(TCO)-N-bis(PEG4-acid), have emerged as powerful tools for assembling complex bioconjugates, particularly for applications like dual-payload antibody-drug conjugates (ADCs). This guide provides an objective comparison of commercially available or readily synthesizable alternatives to N-(TCO)-N-bis(PEG4-acid), focusing on their performance, underlying chemistries, and practical applications, supported by experimental data.

The core of N-(TCO)-N-bis(PEG4-acid) is the trans-cyclooctene (B1233481) (TCO) group, which participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-modified molecule. This bioorthogonal "click" reaction is known for its exceptionally fast kinetics. The two PEG4-acid arms provide points for attaching other molecules, often through amide bond formation with primary amines.

This guide will explore alternatives based on two other widely used bioorthogonal reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Thiol-Michael addition.

Core Alternatives and Their Chemistries

The primary alternatives to a TCO-based trifunctional linker with two acid functionalities involve replacing the TCO group with either a strained alkyne for SPAAC or a maleimide (B117702) for thiol-michael addition.

  • Dibenzocyclooctyne (DBCO)-based linker: An example is N-(DBCO)-N-bis(PEG4-acid) . The DBCO group reacts with an azide-modified molecule to form a stable triazole linkage. This is a copper-free click chemistry reaction, making it highly suitable for biological applications.

  • Maleimide-based linker: An example is N-(Maleimide)-N-bis(PEG4-acid) . The maleimide group reacts specifically with thiol groups (e.g., from cysteine residues in proteins) to form a stable thioether bond. This reaction is highly efficient and proceeds under mild conditions.

Performance Comparison

The choice of a trifunctional linker is dictated by several factors, including reaction kinetics, stability of the resulting conjugate, and the specific functional groups available on the biomolecules to be conjugated.

FeatureN-(TCO)-N-bis(PEG4-acid)N-(DBCO)-N-bis(PEG4-acid)N-(Maleimide)-N-bis(PEG4-acid)
Bioorthogonal Reaction Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Thiol-Michael Addition
Reactive Partner TetrazineAzide (B81097)Thiol (e.g., Cysteine)
Second-Order Rate Constant (k₂) Extremely fast (~10³ - 10⁶ M⁻¹s⁻¹)[1]Fast (~10⁻¹ - 10¹ M⁻¹s⁻¹)Fast (~10² - 10³ M⁻¹s⁻¹)
Linkage Stability Stable dihydropyridazineStable triazoleStable thioether (can undergo retro-Michael reaction under certain conditions)[2]
Biocompatibility ExcellentExcellentExcellent
Key Advantages Unparalleled reaction speed, ideal for in vivo applications and low concentration reactions.[3]High stability of the triazole linkage, azide is a small, bio-inert handle.Targets naturally occurring or engineered cysteines for site-specific conjugation.
Key Considerations TCO can be susceptible to isomerization to the less reactive cis-cyclooctene.[4]Slower kinetics compared to TCO-tetrazine ligation.Potential for off-target reactions with other thiols (e.g., glutathione) and reversibility of the linkage.[2]

Experimental Protocols

The following provides a generalized experimental protocol for the creation of a dual-payload antibody-drug conjugate (ADC) using a trifunctional linker. This example will use an antibody with an engineered cysteine, a DBCO-bis-acid linker, an azide-modified payload 1, and an amine-containing payload 2.

Protocol: Synthesis of a Dual-Payload ADC

Materials:

  • Cysteine-engineered monoclonal antibody (mAb-SH) in PBS buffer, pH 7.2

  • N-(DBCO)-N-bis(PEG4-acid) linker

  • Payload 1 with an azide modification (Payload1-N₃)

  • Payload 2 with a primary amine (Payload2-NH₂)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction buffers (e.g., PBS, MES)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Conjugation of Payload 2 to the Linker:

    • Dissolve the N-(DBCO)-N-bis(PEG4-acid) linker and Payload2-NH₂ in an appropriate buffer (e.g., MES buffer, pH 6.0).

    • Activate the carboxylic acid groups on the linker by adding EDC and Sulfo-NHS.

    • Allow the reaction to proceed for 2-4 hours at room temperature to form the DBCO-linker-Payload2 conjugate.

    • Purify the product using reverse-phase HPLC.

  • Conjugation of the Linker-Payload construct to the Antibody:

    • This step can be performed in parallel or sequentially. For this example, we will assume a sequential approach. First, conjugate the DBCO-bis-acid linker to the antibody.

    • React the cysteine-engineered antibody (mAb-SH) with a maleimide-functionalized DBCO linker (if a maleimide-DBCO linker is used as an alternative).

    • Alternatively, if using the N-(DBCO)-N-bis(PEG4-acid) linker, one could first attach it to the antibody via other means if a suitable reactive handle is present on the antibody.

  • Final Assembly via Click Chemistry:

    • React the DBCO-modified antibody with the azide-modified Payload 1 (Payload1-N₃).

    • The SPAAC reaction is typically fast and can be carried out in PBS buffer at room temperature for 1-2 hours.

  • Purification and Characterization:

    • Purify the final dual-payload ADC using size-exclusion chromatography (SEC) to remove unconjugated payloads and linker.

    • Characterize the final product by methods such as UV-Vis spectroscopy, mass spectrometry (to confirm the drug-to-antibody ratio, DAR), and SDS-PAGE.

Visualizations

Trifunctional_Bioconjugation_Concept cluster_0 Trifunctional Linker cluster_1 Biomolecule & Payloads cluster_2 Final Conjugate linker Bioorthogonal Handle (e.g., TCO, DBCO, Maleimide) acid1 PEG4-Acid linker->acid1 acid2 PEG4-Acid linker->acid2 final_conjugate Dual-Payload Antibody-Drug Conjugate biomolecule Antibody biomolecule->linker Site-specific conjugation payload1 Payload 1 payload1->acid1 Amide bond payload2 Payload 2 payload2->acid2 Amide bond

Caption: Conceptual diagram of trifunctional bioconjugation for creating a dual-payload ADC.

Experimental_Workflow start Start step1 Activate Trifunctional Linker (e.g., with EDC/Sulfo-NHS) start->step1 step2 Conjugate Payload 1 to Linker step1->step2 step3 Purify Linker-Payload 1 (e.g., HPLC) step2->step3 step4 Conjugate Linker-Payload 1 to Antibody step3->step4 step5 Conjugate Payload 2 to Antibody-Linker-Payload 1 (via Bioorthogonal Reaction) step4->step5 step6 Purify Final ADC (e.g., SEC) step5->step6 step7 Characterize ADC (Mass Spec, SDS-PAGE) step6->step7 end End step7->end

Caption: A generalized experimental workflow for synthesizing a dual-payload ADC using a trifunctional linker.

Conclusion

The choice between TCO, DBCO, and maleimide-based trifunctional linkers depends on the specific requirements of the bioconjugation strategy. For applications demanding extremely fast kinetics, particularly in vivo, TCO-based linkers remain a top choice. DBCO-based linkers offer a robust and stable alternative with the advantage of the small and inert nature of the azide reactive partner. Maleimide-based linkers provide a straightforward approach for site-specific conjugation to cysteine residues. By understanding the comparative performance and experimental considerations of these alternatives, researchers can select the optimal trifunctional linker to advance their work in drug development and other areas of biotechnology.

References

A Comparative Guide to Antibody Labeling: TCO-PEG4 vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and precise labeling of antibodies is paramount for the development of diagnostics, therapeutics, and research reagents. This guide provides an objective comparison of N-(TCO)-N-bis(PEG4-acid) for antibody labeling with two of the most established alternatives: NHS-ester and maleimide-based conjugation. The performance of each method is evaluated based on available experimental data, with detailed protocols provided for each key technique.

The choice of conjugation chemistry is a critical determinant of the quality and performance of an antibody conjugate. Here, we delve into a quantitative comparison of three widely used methods for labeling antibodies, focusing on their efficiency and key reaction parameters.

Quantitative Comparison of Labeling Efficiencies

The following table summarizes the key characteristics and reported labeling efficiencies for TCO-based click chemistry, NHS-ester chemistry, and maleimide (B117702) chemistry for the conjugation of molecules to antibodies. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, this data is compiled from various studies and product technical data sheets. The efficiency of labeling can be influenced by the specific antibody, the reagent-to-antibody molar ratio, and reaction conditions.

FeatureN-(TCO)-N-bis(PEG4-acid) (via NHS ester)NHS EsterMaleimide
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Thiols (from reduced Cysteines)
Reaction pH 7.2 - 8.57.2 - 8.56.5 - 7.5
Reaction Time 1 - 4 hours0.5 - 4 hours2 hours to overnight
Reported Labeling Efficiency ~65-85% modification of a single domain antibody[1]Typically achieve a Degree of Labeling (DOL) of 3-5[2][3]Typically achieve a Degree of Labeling (DOL) of 2.5-3[4]
Key Advantages Bioorthogonal, high specificity, stable bondWell-established, simple one-step reactionSite-specific conjugation possible
Key Considerations Requires pre-modification of the antibody with the TCO groupCan lead to heterogeneous productsRequires reduction of disulfide bonds

Experimental Workflows and Signaling Pathways

The overall experimental workflow for antibody labeling and characterization is a multi-step process that is fundamental to obtaining a well-defined conjugate. The process begins with antibody preparation, followed by the conjugation reaction, and concludes with the purification and characterization of the labeled antibody.

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody in Amine-Free Buffer buffer_exchange Buffer Exchange (if needed) antibody_prep->buffer_exchange reaction Incubate Antibody + Reagent buffer_exchange->reaction reagent_prep Prepare Labeling Reagent reagent_prep->reaction purification Remove Excess Reagent (e.g., Desalting Column) reaction->purification dol_measurement Measure Absorbance (280 nm & λmax) purification->dol_measurement dol_calculation Calculate Degree of Labeling (DOL) dol_measurement->dol_calculation

References

A Comparative Guide to N-(TCO)-N-bis(PEG4-acid) in Pretargeting Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with pretargeting strategies emerging as a powerful approach to enhance the therapeutic index of potent payloads such as radionuclides and cytotoxic drugs. This guide provides a comprehensive comparison of the performance of N-(TCO)-N-bis(PEG4-acid), a branched trans-cyclooctene (B1233481) (TCO)-based linker, within the context of the highly efficient inverse electron demand Diels-Alder (IEDDA) click chemistry pretargeting system. We will objectively compare its anticipated performance with alternative pretargeting methodologies, supported by experimental data from relevant studies.

The Pretargeting Concept: Decoupling Targeting from Payload Delivery

Pretargeting strategies separate the delivery of a targeting agent (e.g., a monoclonal antibody) from the administration of a therapeutic or imaging payload. This two-step approach offers several advantages over the use of directly conjugated agents, primarily by leveraging the long circulation time of antibodies for specific tumor accumulation while utilizing the rapid clearance of small-molecule payloads to minimize off-target toxicity.

The IEDDA reaction between a TCO-modified antibody and a tetrazine (Tz)-bearing payload is one of the fastest and most specific bioorthogonal reactions, making it exceptionally well-suited for in vivo applications. N-(TCO)-N-bis(PEG4-acid) is a branched linker designed to conjugate antibodies to the TCO moiety, facilitating this "in vivo click" reaction. The two PEG4-acid arms are intended to improve solubility and pharmacokinetic properties.

Performance of TCO-Based Pretargeting Agents

While specific in vivo performance data for N-(TCO)-N-bis(PEG4-acid) is not extensively published, we can infer its potential by examining studies utilizing similar TCO-PEG linkers. The structure of the TCO linker, including the presence and length of polyethylene (B3416737) glycol (PEG) chains, significantly impacts the biodistribution and reactivity of the conjugated antibody.

One study highlighted that the hydrophilicity of the linker is crucial, with PEG linkers helping to maintain the reactivity of the TCO group, which can otherwise be "masked" by the hydrophobic domains of the antibody. However, the addition of PEG chains can also influence the pharmacokinetic profile of the antibody conjugate.

Quantitative data from pretargeting studies using various TCO-modified antibodies and tetrazine-based radioligands demonstrate the potential for high tumor uptake and excellent tumor-to-background ratios.

Table 1: Performance of TCO-Tetrazine Pretargeting in Preclinical Models

Targeting AntibodyTCO-Linker MoietyRadiotracerTumor Uptake (%ID/g at time p.i.)Tumor-to-Blood RatioReference
5B1 (anti-CA19.9)TCO-NHS¹⁷⁷Lu-DOTA-PEG₇-Tz12.0 ± 5.3 (72h)>250 (at 3h with clearing agent)
U36 (anti-CD44v6)TCO-PEG₄-NHS[⁸⁹Zr]Zr-DFO-PEG₅-Tz3.3 ± 0.5 (72h)23.49 ± 6.22 (tumor-to-muscle)
huA33TCO-NHS[⁶⁴Cu]Cu-SarAr-Tz7.4 ± 2.0 (24h)>1000 (tumor-to-blood with clearing agent)
Durvalumab (anti-PD-L1)TCO-NHS[¹⁸F]PEG₁₂-Tz2.52 ± 0.16 (1h)0.29 (24h interval)
Atezolizumab (anti-PD-L1)TCO-NHS[¹⁸F]PEG₁₂-Tz1.65 ± 0.15 (1h)5.33 (tumor-to-muscle, 48h interval)

%ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.

Comparison with Alternative Pretargeting Systems

The TCO-tetrazine system represents a significant advancement in pretargeting. However, other strategies have been extensively investigated and have reached clinical trials.

Table 2: Comparison of Pretargeting Systems

SystemMechanismAdvantagesDisadvantagesRepresentative Tumor-to-Blood Ratios
TCO-Tetrazine (IEDDA) Covalent bond formation via inverse electron demand Diels-Alder reaction.Extremely fast reaction kinetics, high specificity, bioorthogonal.Potential for TCO isomerization, immunogenicity of modified antibody needs further evaluation.>250
Streptavidin-Biotin High-affinity non-covalent interaction between streptavidin and biotin (B1667282).Very high affinity, well-established chemistry.Immunogenicity of streptavidin, endogenous biotin competition, often requires a clearing agent.~4.4
Bispecific Antibody (bsAb) One antibody arm binds the tumor antigen, the other captures a radiolabeled hapten.Avoids immunogenicity of foreign proteins like streptavidin, can be highly specific.Complex antibody engineering, potential for lower affinity to the hapten compared to streptavidin-biotin.~14.8

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon pretargeting research. Below are generalized protocols for key experiments.

Protocol 1: Conjugation of TCO-NHS Ester to a Monoclonal Antibody

This protocol outlines the steps for conjugating an N-hydroxysuccinimide (NHS) ester of a TCO linker, such as a derivative of N-(TCO)-N-bis(PEG4-acid), to a monoclonal antibody.

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). This can be done using a spin desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification:

    • Remove unreacted TCO-NHS ester and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with phosphate-buffered saline (PBS).

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of TCO molecules per antibody, using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Protocol 2: In Vivo Pretargeting Experiment in a Xenograft Mouse Model

This protocol describes a typical in vivo pretargeting study for imaging or biodistribution analysis.

  • Animal Model:

    • Use tumor-bearing mice (e.g., nude mice with subcutaneously implanted human cancer xenografts relevant to the antibody's target).

  • Administration of TCO-Antibody:

    • Administer the TCO-conjugated antibody to the mice via intravenous (tail vein) injection. The typical dose is 1-5 mg/kg, but should be optimized for the specific antibody.

  • Accumulation and Clearance Period:

    • Allow the TCO-antibody to accumulate at the tumor site and clear from the circulation. This period is typically 24 to 72 hours, depending on the antibody's pharmacokinetics.

  • Administration of Radiolabeled Tetrazine Probe:

    • Dissolve the radiolabeled tetrazine probe (e.g., ¹⁷⁷Lu-DOTA-PEG₇-Tz) in sterile PBS.

    • Administer the probe via intravenous injection.

  • Imaging and Biodistribution:

    • For imaging studies, acquire images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 24, 48, and 72 hours) using the appropriate imaging modality (e.g., PET/SPECT).

    • For biodistribution studies, euthanize cohorts of mice at predetermined time points. Harvest tumors and major organs, weigh them, and measure the radioactivity using a gamma counter to calculate the %ID/g.

Visualizing the Pretargeting Workflow

The following diagrams illustrate the key processes in TCO-tetrazine pretargeting.

Pretargeting_Workflow cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Accumulation & Clearance cluster_step3 Step 3: Payload Administration cluster_step4 Step 4: In Vivo Click Reaction & Imaging TCO_mAb TCO-conjugated Antibody Tumor Tumor Targeting TCO_mAb->Tumor Binding to Tumor Antigen Circulation Circulating Antibody TCO_mAb->Circulation Injection1 Intravenous Injection Injection1->TCO_mAb Click_Reaction IEDDA Click Reaction at Tumor Tumor->Click_Reaction Clearance Systemic Clearance Circulation->Clearance 24-72 hours Tz_Payload Tetrazine-Payload (Radiolabeled) Tz_Payload->Click_Reaction Rapid Reaction Injection2 Intravenous Injection Injection2->Tz_Payload Imaging PET/SPECT Imaging Click_Reaction->Imaging Signal Generation

Caption: Pretargeting workflow using TCO-conjugated antibodies and tetrazine-payloads.

IEDDA_Reaction TCO TCO (on Antibody) Dihydropyridazine Stable Dihydropyridazine Adduct TCO->Dihydropyridazine + Tetrazine Tetrazine (on Payload) Tetrazine->Dihydropyridazine N2 N₂ (gas) Dihydropyridazine->N2 releases

Caption: The inverse electron demand Diels-Alder (IEDDA) "click" reaction.

Conclusion

Pretargeting with TCO-functionalized antibodies and tetrazine-based payloads offers a highly promising strategy for improving the efficacy and safety of targeted therapies. While direct experimental data for N-(TCO)-N-bis(PEG4-acid) is limited, the available literature on similar TCO-PEG linkers suggests that its branched, hydrophilic structure could offer advantages in terms of solubility and TCO reactivity. The exceptional kinetics and bioorthogonality of the IEDDA reaction position this system as a leading alternative to streptavidin-biotin and bispecific antibody-based pretargeting. Further studies directly evaluating the in vivo performance of N-(TCO)-N-bis(PEG4-acid) are warranted to fully elucidate its potential in clinical applications. This guide provides a framework for researchers to understand and compare this promising technology within the broader context of pretargeted drug delivery and imaging.

Safety Operating Guide

Safe Disposal of N-(TCO)-N-bis(PEG4-acid): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of specialized chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(TCO)-N-bis(PEG4-acid), a branched click chemistry reagent. Adherence to these protocols is critical for researchers, scientists, and professionals in drug development to minimize risks and ensure regulatory compliance.

I. Chemical and Physical Properties

A clear understanding of the chemical's properties is the first step in safe handling and disposal. Below is a summary of the key data for N-(TCO)-N-bis(PEG4-acid).

PropertyValue
Chemical Formula C31H55NO14[1][2]
Molecular Weight 665.8 g/mol [1][2]
CAS Number 2644769-96-8[1][2]
Purity Typically >96%[2]
Solubility Water, DMSO, DCM, DMF[1]
Storage Condition -20°C[1]

II. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of N-(TCO)-N-bis(PEG4-acid) and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of N-(TCO)-N-bis(PEG4-acid) is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally safe and compliant manner.

  • Waste Collection and Segregation:

    • Solid Waste: Collect any unused or expired solid N-(TCO)-N-bis(PEG4-acid) in a clearly labeled, sealed container. The container must be compatible with the chemical and prominently marked with its full chemical name.

    • Contaminated Labware: Dispose of all materials that have come into direct contact with the chemical, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.

    • Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed, and appropriate chemical waste container. Do not mix with aqueous waste or other incompatible chemical waste streams.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

    • Ensure the storage area is secure and away from incompatible materials to prevent any accidental reactions.

  • Professional Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide them with the full chemical name and any available safety data sheet (SDS) information for related compounds. While a specific SDS for N-(TCO)-N-bis(PEG4-acid) may not be readily available, providing information on similar compounds like TCO-PEG4-NHS ester can be helpful.[3]

IV. General Guidance for PEGylated and TCO Compounds

The disposal procedure for N-(TCO)-N-bis(PEG4-acid) is informed by the properties of its constituent parts: a trans-cyclooctene (B1233481) (TCO) group and a polyethylene (B3416737) glycol (PEG) spacer.

  • PEGylated Compounds: While polyethylene glycol itself is considered readily biodegradable, it is still crucial to prevent its release into wastewater systems.[4] The introduction of such chemicals can impact the biological and chemical oxygen demand in water treatment processes.[4] Therefore, the entire compound should be treated as chemical waste.

  • TCO Compounds: The TCO group is highly reactive. Although specific disposal information for TCO itself is not detailed in the search results, its reactive nature underscores the importance of segregation from incompatible materials.

V. Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for the proper handling and disposal of N-(TCO)-N-bis(PEG4-acid) in a laboratory setting.

cluster_prep Preparation & Handling cluster_waste Waste Segregation cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Solid Waste (Unused Compound) B->C Generate Waste D Contaminated Labware (Pipette Tips, Tubes) B->D Generate Waste E Liquid Waste (Solutions) B->E Generate Waste F Seal in Labeled, Compatible Containers C->F D->F E->F G Store in Designated Chemical Waste Area F->G H Contact EHS or Licensed Waste Disposal Service G->H I Provide Chemical Information H->I J Arrange for Pickup I->J

Caption: Workflow for the Safe Disposal of N-(TCO)-N-bis(PEG4-acid).

References

Personal protective equipment for handling N-(TCO)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(TCO)-N-bis(PEG4-acid). The following procedural steps are designed to ensure safe operational handling and disposal of this reagent.

I. Personal Protective Equipment (PPE)

When working with N-(TCO)-N-bis(PEG4-acid), a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] This should be supplemented with appropriate gloves and other protective gear based on a thorough hazard assessment of the specific experimental procedure.[1]

Eye and Face Protection:

  • Safety Glasses: At a minimum, safety glasses with side-shields that meet ANSI Z87.1 standards are required for all laboratory work involving this compound.[1][2]

  • Goggles and Face Shield: For procedures with a potential for splashing, such as when handling larger volumes of liquids or preparing solutions, chemical splash goggles and a face shield should be worn in addition to safety glasses.[1][3]

Hand Protection:

  • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[1] It is recommended to wear double gloves for added protection.[1] Gloves should be changed immediately if they become contaminated, and hands should be washed thoroughly after removal.[1] For tasks with a higher risk of exposure, consider using more robust gloves, such as Silver Shield gloves under disposable nitrile gloves.[1]

Body Protection:

  • Lab Coat: A standard lab coat should be worn to protect personal clothing from contamination.[2][4] For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

  • Flame-Resistant (FR) Lab Coat: If working with flammable solvents in conjunction with this compound, a flame-resistant lab coat is necessary.[3]

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling N-(TCO)-N-bis(PEG4-acid) is critical for maintaining a safe laboratory environment.

  • Preparation and Planning:

    • Before beginning any work, consult the Safety Data Sheet (SDS) for a similar compound, such as TCO-PEG4-NHS ester, to understand the potential hazards.[5]

    • Ensure that all necessary PPE is readily available and in good condition.[4]

    • Locate the nearest eyewash station and safety shower before starting the experiment.[5]

    • Prepare your workspace by ensuring it is clean and uncluttered. All handling of the solid compound and preparation of stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Handling the Compound:

    • Avoid inhalation of dust or aerosols.[5] Do not breathe dust, fume, gas, mist, vapors, or spray.[5]

    • Avoid direct contact with skin and eyes.[5]

    • When weighing the solid compound, use a spatula and handle it carefully to prevent generating dust.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing. The compound is soluble in water, DMSO, DCM, and DMF.[6]

  • During the Experiment:

    • Keep all containers with the compound properly labeled and sealed when not in use.

    • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[5]

  • Post-Experiment:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[5]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.[5]

III. Hazard and Precautionary Data Summary

Hazard CategoryGHS ClassificationPrecautionary Statements
Health Hazards Skin corrosion/irritation (Category 3)H316: Causes mild skin irritation.
Germ cell mutagenicity (Category 2)H341: Suspected of causing genetic defects.
Carcinogenicity (Category 1A, 1B)H350: May cause cancer.
Specific target organ toxicity, single exposure (Category 2)H371: May cause damage to organs.
Specific target organ toxicity, repeated exposure (Category 2)H373: May cause damage to organs through prolonged or repeated exposure.
Environmental Hazards Hazardous to the aquatic environment, long-term hazard (Category 3)H412: Harmful to aquatic life with long lasting effects.
Prevention P260: Do not breathe dust/fume/gas/mist/vapours/spray.
P264: Wash hands thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Storage P405: Store locked up.
Disposal P501: Dispose of contents/container in accordance with local regulations.

IV. Disposal Plan

Proper disposal of N-(TCO)-N-bis(PEG4-acid) and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection:

    • All solid waste contaminated with the compound, including used gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Unused or excess solutions of the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

  • Disposal Procedure:

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical.

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling N-(TCO)-N-bis(PEG4-acid) in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Consult SDS & Plan Experiment B Gather & Inspect PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid Compound C->D Begin Handling E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Surfaces & Equipment F->G Complete Experiment H Segregate & Label Waste G->H I Dispose of Waste via EHS H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.